PSI-6206-13C,d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-CWDGLZGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PSI-6206-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PSI-6206 is a uridine-based nucleoside analog that acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase critical for viral replication. This document provides a comprehensive overview of the mechanism of action of PSI-6206, with a particular focus on its isotopically labeled form, PSI-6206-13C,d3. The isotopic labeling serves as a crucial tool for pharmacokinetic and metabolic studies without altering the fundamental inhibitory mechanism. PSI-6206 requires intracellular phosphorylation to its active 5'-triphosphate form, which then acts as a non-obligate chain terminator during HCV RNA synthesis. This guide details the metabolic activation pathway, the specifics of NS5B polymerase inhibition, and the experimental protocols used to elucidate this mechanism. Quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.
Introduction to PSI-6206 and its Role as an HCV Inhibitor
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] A primary target for these DAAs is the HCV NS5B polymerase, a highly conserved enzyme essential for the replication of the viral RNA genome.[1] PSI-6206 is a uridine nucleoside analog that specifically targets this enzyme.[2] It is the deaminated derivative of PSI-6130, another anti-HCV compound.[2][3] While PSI-6206 itself exhibits limited activity in cell-based assays, its intracellularly phosphorylated triphosphate form is a potent inhibitor of HCV replication.[2][4] The development of phosphoramidate prodrugs, such as sofosbuvir (PSI-7977), has been instrumental in overcoming the inefficient initial phosphorylation of PSI-6206 in cells, leading to enhanced clinical efficacy.[4][5] The isotopically labeled version, this compound, is a vital research tool for delineating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Mechanism of Action: From Prodrug to Polymerase Inhibition
The inhibitory action of PSI-6206 is a multi-step process that begins with its delivery to the host cell and culminates in the termination of viral RNA synthesis.
Metabolic Activation Pathway
PSI-6206, or its parent compound PSI-6130, must be converted to its active 5'-triphosphate form (PSI-6206-TP) within the host cell. The metabolic activation cascade is as follows:
-
Deamination (for PSI-6130): PSI-6130, a cytidine analog, can be deaminated to PSI-6206 (a uridine analog) at the monophosphate level.[5]
-
Initial Phosphorylation: Cellular kinases catalyze the initial phosphorylation of the nucleoside to its 5'-monophosphate form. This step is often inefficient for PSI-6206 itself.[4]
-
Subsequent Phosphorylations: Cellular kinases further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, PSI-6206-TP.[5]
The long intracellular half-life of PSI-6206-TP (approximately 38 hours) compared to that of PSI-6130-TP (around 5 hours) makes it a sustained inhibitor of HCV replication.[5]
Inhibition of HCV NS5B Polymerase
Once formed, PSI-6206-TP acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase. The key steps of inhibition are:
-
Competition for the Active Site: PSI-6206-TP competes with endogenous UTP for binding to the active site of the NS5B polymerase.
-
Incorporation into the Nascent RNA Chain: The NS5B polymerase incorporates PSI-6206-monophosphate into the growing viral RNA strand.
-
Chain Termination: The presence of a methyl group at the 2'-C position of the ribose sugar in the incorporated PSI-6206 molecule creates a steric hindrance that prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain.[5] This mechanism is classified as non-obligate chain termination.
Quantitative Data
The following tables summarize the key quantitative data for PSI-6206 and its related compounds.
Table 1: In Vitro Activity of PSI-6206 and its Triphosphate Form against HCV
| Compound | Assay | HCV Genotype | IC50 (µM) | EC90 (µM) | Reference |
| PSI-6206 | HCV Replicon | - | >100 | - | [3] |
| PSI-6206-TP | NS5B Polymerase | 1b | 1.6 | - | [5] |
| PSI-6206-TP | NS5B Polymerase | 2a | 2.8 | - | [5] |
| PSI-6206-TP | NS5B Polymerase | 3a | 0.7 | - | [5] |
| PSI-6206-TP | NS5B Polymerase | 4a | 2.6 | - | [5] |
Table 2: In Vitro Activity of PSI-7851 (Prodrug of a PSI-6206 Diastereomer)
| Compound | Assay | HCV Genotype | EC90 (µM) | Reference |
| PSI-7851 | HCV Replicon | 1a | Within 2-fold of other genotypes | [5] |
| PSI-7851 | HCV Replicon | 1b | Within 2-fold of other genotypes | [5] |
| PSI-7851 | HCV Replicon | 2a | Within 2-fold of other genotypes | [5] |
Experimental Protocols
The mechanism of action of PSI-6206 has been elucidated through a series of key in vitro experiments.
HCV Subgenomic Replicon Assay
This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.
Objective: To determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90).
Methodology:
-
Cell Culture: Human hepatoma cells (Huh-7 or derived cell lines like Huh-7.5.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.[6][7]
-
In Vitro Transcription of Replicon RNA: A plasmid containing the HCV subgenomic replicon construct (typically encoding a selectable marker like neomycin phosphotransferase and/or a reporter gene like luciferase) is linearized. In vitro transcription is then performed using a T7 RNA polymerase kit to generate replicon RNA.[6][8]
-
Electroporation: The in vitro transcribed HCV replicon RNA (approximately 1-10 µg) is introduced into Huh-7 cells (around 4 x 10^6 cells) via electroporation.[6][8][9] Typical electroporation settings are 270 V, 950 µF, and 100 Ω.[6][9]
-
Drug Treatment: The electroporated cells are seeded into multi-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., PSI-6206).
-
Quantification of HCV Replication:
-
For stable replicon cell lines: After a selection period with an antibiotic (e.g., G418), the number of resistant colonies is counted.[8]
-
For transient assays with a reporter: The cells are lysed at various time points post-transfection (e.g., 48-96 hours), and the reporter gene activity (e.g., luciferase) is measured.[6]
-
RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription PCR.[6][10]
-
In Vitro HCV NS5B Polymerase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Objective: To determine the concentration of a compound that inhibits the NS5B polymerase activity by 50% (IC50).
Methodology:
-
Expression and Purification of NS5B: Recombinant HCV NS5B polymerase is expressed in E. coli or insect cells and purified.[11][12]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), an RNA template-primer, and the four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α-32P]CTP or [3H]UTP).[11][13]
-
Inhibition Assay: The purified NS5B enzyme is pre-incubated with the test compound (e.g., PSI-6206-TP) at various concentrations.
-
Initiation and Incubation: The polymerization reaction is initiated by the addition of the NTPs. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).[13]
-
Termination and Product Analysis: The reaction is stopped by the addition of EDTA. The radiolabeled RNA product is then separated from the unincorporated nucleotides (e.g., by precipitation or filtration) and quantified using a scintillation counter or by gel electrophoresis followed by autoradiography.[13][14]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Conclusion
This compound is a deuterated and carbon-13 labeled form of a uridine nucleoside analog that, upon intracellular conversion to its 5'-triphosphate, acts as a highly specific and potent chain-terminating inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its mechanism of action has been thoroughly characterized through a combination of cell-based replicon assays and in vitro enzymatic assays. The development of prodrug strategies has successfully addressed its initial limitations in cellular phosphorylation, leading to the successful clinical application of related compounds like sofosbuvir. The use of isotopically labeled PSI-6206 remains critical for ongoing research into the pharmacokinetics and metabolism of this important class of antiviral agents.
References
- 1. visordocs.sic.gov.co:28080 [visordocs.sic.gov.co:28080]
- 2. apexbt.com [apexbt.com]
- 3. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 4. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meeting report: 28th International Conference on Antiviral Research in Rome, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to PSI-6206-¹³C,d₃ in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206-¹³C,d₃ is a stable, isotopically labeled form of PSI-6206, a uridine nucleoside analog. The incorporation of carbon-13 and deuterium atoms makes it an invaluable tool in pharmacokinetic (PK) and metabolic studies, serving as an internal standard for the accurate quantification of its unlabeled counterpart, PSI-6206. While PSI-6206 itself displays low intrinsic antiviral activity, its significance in research stems from two primary areas: its role as a key metabolite of the potent anti-Hepatitis C Virus (HCV) drug candidate PSI-6130, and its more recent identification as an inhibitor of Coxsackievirus B3 (CVB3) replication. This guide provides a comprehensive overview of the research applications of PSI-6206-¹³C,d₃, including its mechanism of action, relevant experimental protocols, and quantitative data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of PSI-6206 and its isotopically labeled form is presented below.
| Property | Value |
| Compound Name | PSI-6206-¹³C,d₃ |
| Synonyms | RO-2433-¹³C,d₃; GS-331007-¹³C,d₃ |
| Chemical Formula | C₉[¹³C]H₁₀D₃FN₂O₅ |
| Molecular Weight | 264.23 g/mol |
| CAS Number | 1256490-42-2 |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
| Storage | -20°C for long-term storage |
Role in Hepatitis C Virus (HCV) Research
PSI-6206 is the deaminated metabolite of PSI-6130, a cytidine nucleoside analog that demonstrated potent inhibition of the HCV NS5B RNA-dependent RNA polymerase. The research utility of PSI-6206 and its labeled form, PSI-6206-¹³C,d₃, is primarily in understanding the metabolic activation pathway of the parent drug, PSI-6130.
Mechanism of Action in HCV Inhibition
The antiviral activity of PSI-6130 is dependent on its intracellular conversion to its 5'-triphosphate form. During this metabolic process, a portion of PSI-6130 is deaminated to form PSI-6206, which is then subsequently phosphorylated to its active triphosphate form, RO2433-TP. This triphosphate acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination of the nascent viral RNA. The use of PSI-6206-¹³C,d₃ allows researchers to accurately trace and quantify the formation and fate of the PSI-6206 metabolite during these studies.
Metabolic Activation Pathway of PSI-6130
The following diagram illustrates the intracellular metabolic pathway leading to the formation of the active triphosphate of PSI-6206.
Experimental Protocol: HCV Replicon Assay
HCV replicon assays are cell-based systems used to evaluate the antiviral activity of compounds against HCV replication.
1. Cell Culture and Plating:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Seed the replicon-containing cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
2. Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compound (e.g., PSI-6130) in DMSO.
-
Add the diluted compounds to the cell culture wells, ensuring the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle only).
3. Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
4. Quantification of HCV RNA:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Quantify the level of HCV replicon RNA using a one-step real-time reverse transcription PCR (qRT-PCR) assay targeting a conserved region of the HCV genome.
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
5. Data Analysis:
-
Calculate the EC₅₀ value (the concentration of the compound that inhibits 50% of HCV RNA replication) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Role in Coxsackievirus B3 (CVB3) Research
More recently, PSI-6206 has been identified as an inhibitor of Coxsackievirus B3 (CVB3), a picornavirus that is a major cause of viral myocarditis. This has opened up a new avenue of research for this compound.
Antiviral Activity against CVB3
Studies have shown that PSI-6206 can inhibit CVB3 replication in a dose-dependent manner. The exact mechanism of inhibition is still under investigation but is presumed to involve the inhibition of the viral RNA-dependent RNA polymerase.
Quantitative Data: Anti-CVB3 Activity
| Parameter | Cell Line | Value | Reference |
| EC₅₀ | HeLa | 34.6 µM | [1] |
| CC₅₀ | HeLa | >100 µM | [1] |
| Selectivity Index (SI) | HeLa | >2.89 | [1] |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.
1. Cell Plating:
-
Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
2. Compound and Virus Preparation:
-
Prepare serial dilutions of PSI-6206 in cell culture medium.
-
Prepare a stock of CVB3 and determine its titer (e.g., TCID₅₀/mL).
3. Infection and Treatment:
-
Infect the cell monolayers with CVB3 at a low multiplicity of infection (MOI), for example, 0.01.
-
After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of PSI-6206.
4. Incubation and CPE Observation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Visually inspect the wells for CPE using a microscope.
5. Cell Viability Measurement:
-
Quantify cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Add the reagent to the wells, incubate, and then measure the absorbance at the appropriate wavelength.
6. Data Analysis:
-
Calculate the EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells).
-
The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.
Experimental Workflow: Virus Yield Reduction Assay
The virus yield reduction assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
The Role of Isotopic Labeling
The primary application of PSI-6206-¹³C,d₃ is as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS). The carbon-13 and deuterium labels increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the unlabeled PSI-6206 during mass spectrometric analysis. By adding a known amount of PSI-6206-¹³C,d₃ to a biological sample, researchers can accurately quantify the amount of endogenous or administered PSI-6206, correcting for any sample loss during extraction and analysis. This is crucial for precise pharmacokinetic and drug metabolism studies.
Conclusion
PSI-6206-¹³C,d₃ is a critical research tool for scientists in the fields of virology and drug development. Its use as a stable isotope-labeled internal standard is essential for the accurate quantification of PSI-6206 in complex biological matrices. This is particularly important in the context of HCV research, where PSI-6206 is a key metabolite of the prodrug PSI-6130. Furthermore, the discovery of its inhibitory activity against CVB3 has expanded its potential applications and warrants further investigation into its mechanism of action against this important human pathogen. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing PSI-6206 and its labeled counterpart in their studies.
References
PSI-6206-13C,d3: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of the isotopically labeled nucleoside analog PSI-6206-13C,d3, and its parent compound, PSI-6206. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and virological studies.
Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key physicochemical data for PSI-6206 and its isotopically labeled variant, this compound.
Quantitative Data Summary
The following tables present the quantitative physicochemical properties for both PSI-6206 and this compound.
Table 1: Physicochemical Properties of PSI-6206
| Property | Value |
| Molecular Formula | C10H13FN2O5 |
| Molecular Weight | 260.22 g/mol [1][2] |
| Exact Mass | 260.08 g/mol |
| Appearance | White to off-white solid powder |
| Density | 1.6 ± 0.1 g/cm³ |
| Melting Point | 237-238 °C |
| Index of Refraction | 1.596 |
| LogP | -0.77 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9[13C]H10D3FN2O5[3] |
| Molecular Weight | 264.23 g/mol [3] |
| Purity | ≥99%[3] |
Table 3: Elemental Analysis of PSI-6206
| Element | Percentage |
| Carbon (C) | 46.16% |
| Hydrogen (H) | 5.04% |
| Fluorine (F) | 7.30% |
| Nitrogen (N) | 10.77% |
| Oxygen (O) | 30.74% |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard methods widely used in the pharmaceutical sciences.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.[1][2][4][5]
Density Determination (Bulk and Tapped)
Objective: To determine the bulk and tapped density of the powdered compound.
Methodology:
-
Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is calculated as the mass of the powder divided by its volume.[6][7][8]
-
Tapped Density: The graduated cylinder containing the powder is then mechanically tapped a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The tapped density is calculated as the mass of the powder divided by the tapped volume.[6][7][8]
LogP (Octanol-Water Partition Coefficient) Determination
Objective: To determine the lipophilicity of the compound by measuring its partitioning between octanol and water.
Methodology (Shake Flask Method):
-
A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9][10][11]
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10][12]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]
Signaling Pathway and Mechanism of Action
PSI-6206 is a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[4] However, PSI-6206 itself is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.
Metabolic Activation Pathway of PSI-6206 Precursor (PSI-6130)
The metabolic activation of PSI-6206 is understood through the pathway of its closely related precursor, PSI-6130. PSI-6130 undergoes intracellular phosphorylation and deamination to ultimately form the active triphosphate of PSI-6206.
The diagram illustrates the conversion of the parent compound, PSI-6130, within the hepatocyte. It is first phosphorylated to its monophosphate (MP) form by deoxycytidine kinase (dCK). Subsequently, dCMP deaminase converts PSI-6130-MP to PSI-6206-MP (also known as RO2433-MP).[14][15] This monophosphate is then further phosphorylated to the diphosphate (DP) and finally to the active triphosphate (TP) form by cellular kinases.[14] The active PSI-6206-TP acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination and the inhibition of viral RNA replication.[16][17][18]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]
- 8. Determination of tap density and bulk density of powders | Norlab [norlab.com]
- 9. sciforschenonline.org [sciforschenonline.org]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. agilent.com [agilent.com]
- 13. acdlabs.com [acdlabs.com]
- 14. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
PSI-6206: A Comprehensive Technical Guide to the Core Metabolite of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a prodrug that undergoes extensive intracellular metabolism to exert its antiviral effect. A deep understanding of its metabolic fate is critical for drug development, clinical pharmacology, and the optimization of therapeutic regimens. This technical guide provides an in-depth exploration of PSI-6206 (also known as GS-331007), the principal, albeit inactive, metabolite of sofosbuvir. PSI-6206 serves as a crucial biomarker for assessing drug exposure and pharmacokinetic variability. This document details the metabolic activation pathway of sofosbuvir, the pharmacokinetics of PSI-6206, and the bioanalytical methodologies for its quantification, presenting key data in a structured format for researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, the key enzyme in viral replication.[1][2] As a phosphoramidate prodrug, sofosbuvir requires intracellular activation to its pharmacologically active triphosphate form, GS-461203.[1][3][4] During this metabolic cascade, the nucleoside metabolite PSI-6206 is formed. While PSI-6206 itself lacks anti-HCV activity in vitro due to inefficient rephosphorylation, it is the predominant circulating drug-related species in plasma, accounting for over 90% of the systemic exposure.[3][4][5][6][7] Consequently, the pharmacokinetic profile of PSI-6206 is a reliable surrogate for assessing the systemic exposure to sofosbuvir and has been extensively used in clinical pharmacology studies to evaluate dose-response relationships and the impact of various physiological and pathological conditions on drug disposition.[3][4][7]
Metabolic Pathway of Sofosbuvir to PSI-6206
The metabolic activation of sofosbuvir is a multi-step enzymatic process that occurs primarily within hepatocytes. The pathway is initiated by the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[8] This is a stereospecific step.[8] Following this initial hydrolysis, a putative nucleophilic attack on the phosphorus by the carboxyl group leads to the elimination of phenol and the formation of an alaninyl phosphate metabolite. Subsequent cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate metabolite. This monophosphate can then be dephosphorylated to form the nucleoside metabolite PSI-6206. Alternatively, it can be sequentially phosphorylated by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK) to form the active triphosphate metabolite, GS-461203.[5][6] Dephosphorylation of the active triphosphate also leads to the formation of PSI-6206.[2]
Pharmacokinetic Properties of PSI-6206
The pharmacokinetic profile of PSI-6206 is characterized by a longer half-life compared to the parent drug, sofosbuvir. Following oral administration of sofosbuvir, PSI-6206 is the major circulating species.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of sofosbuvir and PSI-6206 in various study populations.
Table 1: Single-Dose Pharmacokinetics in Healthy Subjects [4]
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) |
| Sofosbuvir | 400 | 567 | 0.82 | 1010 | 0.4 |
| PSI-6206 | 400 | 678 | 3.67 | 13400 | 27 |
Table 2: Pharmacokinetics in HCV-Infected vs. Healthy Subjects [3][4]
| Analyte | Population | AUC Change |
| Sofosbuvir | HCV-Infected | 60% higher |
| PSI-6206 | HCV-Infected | 39% lower |
Table 3: Effect of Renal Impairment on PSI-6206 AUC (Single 400 mg Sofosbuvir Dose) [6]
| Renal Function | eGFR (mL/min) | PSI-6206 AUC Increase |
| Mild Impairment | 50-80 | 56% |
| Moderate Impairment | 30-49 | 90% |
| Severe Impairment | <30 | 456% |
Table 4: Pharmacokinetics in Pregnant vs. Non-Pregnant Women [9]
| Analyte | Parameter | Change in Pregnancy |
| Sofosbuvir | AUC | 60% higher |
| Sofosbuvir | Cmax | 49% higher |
| PSI-6206 | AUC | 43% lower |
Experimental Protocols
Quantification of PSI-6206 in Biological Matrices
The standard method for the quantification of sofosbuvir and PSI-6206 in plasma, serum, and intracellularly is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
Objective: To determine the concentration of PSI-6206 in human plasma.
Materials:
-
Human plasma samples
-
PSI-6206 reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water, HPLC grade
-
Protein precipitation plates or tubes
-
HPLC system coupled with a tandem mass spectrometer
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).
LC-MS/MS Conditions (Illustrative):
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
MRM Transitions: To be determined by infusing pure standards of PSI-6206 and the internal standard to identify the precursor and product ions.
Signaling and Mechanism of Action Context
While PSI-6206 itself is inactive, its formation is an integral part of the pathway leading to the active triphosphate, GS-461203. The active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[4][11] The incorporation of GS-461203 into the nascent viral RNA strand prevents the addition of subsequent nucleotides, thereby halting viral replication.[11] The high intracellular concentration of the active triphosphate, coupled with its higher affinity for the viral polymerase than for human polymerases, ensures potent and selective antiviral activity.
Conclusion
PSI-6206 is an indispensable analyte in the clinical development and therapeutic drug monitoring of sofosbuvir. Its pharmacokinetic profile, particularly its long half-life and high systemic exposure, makes it a robust biomarker for assessing patient adherence and drug exposure. A thorough understanding of the metabolic pathway leading to the formation of PSI-6206 and the active triphosphate metabolite is fundamental for interpreting clinical data and for the development of future antiviral therapies. The methodologies outlined in this guide provide a framework for the accurate quantification and study of this key metabolite, supporting ongoing research and development in the field of anti-HCV therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
In Vitro Antiviral Activity of PSI-6206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, is a nucleoside analog that has been a focal point in the development of antiviral therapies against the Hepatitis C Virus (HCV). While PSI-6206 itself demonstrates limited to no direct antiviral activity in vitro, its significance lies in its role as the core nucleoside for more potent antiviral agents. Specifically, it is the deaminated derivative of PSI-6130 and the unphosphorylated parent compound of the active triphosphate analog, PSI-7409. Furthermore, PSI-6206 is a key metabolite of the highly successful direct-acting antiviral drug, sofosbuvir (PSI-7977). This technical guide provides an in-depth overview of the in vitro antiviral activity related to PSI-6206, focusing on its prodrugs and active metabolites, with detailed experimental protocols and data presentation.
Mechanism of Action
The antiviral activity associated with PSI-6206 is realized through its active 5'-triphosphate metabolite, PSI-7409. In vitro studies have shown that PSI-6206 is not efficiently phosphorylated to its monophosphate form within cells, which is a necessary step for its activation.[1][2][3] To overcome this limitation, phosphoramidate prodrugs such as PSI-7851 were developed.[3]
The metabolic activation of these prodrugs to the active triphosphate, PSI-7409, involves several enzymatic steps. Once formed, PSI-7409 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural nucleotide substrate, PSI-7409 is incorporated into the nascent viral RNA chain, leading to chain termination and the cessation of viral replication.
Quantitative Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral and cytotoxicity data for PSI-6206's prodrug (PSI-7851) and its active triphosphate metabolite (PSI-7409). It is important to note that PSI-6206 itself generally shows no significant activity in HCV replicon assays.
Table 1: In Vitro Anti-HCV Activity of PSI-7851 in Replicon Assays
| Cell Line | HCV Genotype | EC50 (µM) | EC90 (µM) |
| ET-lunet cells | 1b (Con1) | 0.075 ± 0.050 | 0.52 ± 0.25 |
| Clone A cells | 1b (Con1) | - | 0.45 ± 0.19 |
| - | 1a | Similar efficacy to 1b | - |
| - | 2a | Similar efficacy to 1b | - |
Data compiled from a study characterizing the in vitro antiviral activity of PSI-7851.[4]
Table 2: In Vitro Anti-HCV Activity of PSI-7851 in Infectious Virus Assays
| Virus Strain | EC50 (µM) | EC90 (µM) |
| H77sV2 (Genotype 1a) | 0.19 ± 0.018 | 0.34 ± 0.16 |
| JFH-1 (Genotype 2a) | 0.18 ± 0.041 | 0.52 ± 0.20 |
Data from the same study, demonstrating potency against infectious virus.[4]
Table 3: Cytotoxicity of PSI-7851
| Cell Line | CC50 (µM) |
| Multiple cell lines | >50 |
PSI-7851 was found to be non-cytotoxic at the highest concentrations tested.[4]
Table 4: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | IC50 (µM) |
| 1b (Con1) | 1.6 |
| 2a (JFH1) | 2.8 |
| 3a | 0.7 |
| 4a | 2.6 |
These values represent the concentration of PSI-7409 required to inhibit the activity of recombinant NS5B polymerases from different HCV genotypes by 50%.[5][6]
Table 5: Inhibitory Activity of PSI-7409 against Human Polymerases
| Polymerase | IC50 (µM) |
| DNA Polymerase α | 550 |
| DNA Polymerase β | >1000 |
| DNA Polymerase γ | >1000 |
| RNA Polymerase II | >100 |
PSI-7409 demonstrates high selectivity for the viral polymerase over human cellular polymerases.[5][6]
Experimental Protocols
HCV Replicon Assay
This assay is fundamental for evaluating the in vitro antiviral activity of compounds against HCV replication.
Objective: To determine the concentration of a test compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) in a cell-based system.
Materials:
-
Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compound (e.g., PSI-7851) dissolved in DMSO.
-
Reagents for quantifying HCV RNA (e.g., Luciferase assay kit if the replicon contains a reporter gene, or reagents for RT-qPCR).
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of approximately 2 x 10^5 cells/mL in complete DMEM without G418. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete DMEM.
-
Treatment: Remove the culture medium from the cells and add the diluted test compound. Include a "no drug" control (vehicle only) and a "cells only" control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of HCV Replication:
-
Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to determine the levels of HCV RNA.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 and EC90 values from the dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.
Objective: To determine the concentration of a test compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Huh-7 cells (or other relevant cell line).
-
Complete DMEM.
-
Test compound dissolved in DMSO.
-
Reagents for assessing cell viability (e.g., MTT, MTS, or a neutral red-based assay).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Metabolic activation pathway of the prodrug PSI-7851 to the active triphosphate PSI-7409.
Caption: Mechanism of HCV NS5B polymerase inhibition by the active metabolite PSI-7409.
Conclusion
PSI-6206 is a crucial scaffold in the development of potent anti-HCV nucleoside inhibitors. Although inactive in its initial form, its metabolic product, PSI-7409, derived from prodrugs like PSI-7851, is a highly effective and selective inhibitor of the HCV NS5B polymerase. The data presented herein, along with the detailed experimental protocols, provide a comprehensive technical overview for researchers engaged in the discovery and development of antiviral therapeutics. The high potency, pan-genotypic activity, and favorable safety profile of PSI-6206-based compounds underscore the success of this therapeutic strategy in combating chronic hepatitis C infection.
References
- 1. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Antiviral Activity, Pharmacokinetics, Safety, and Tolerability of PSI-7851, a Novel Nucleotide Polymerase Inhibitor for HCV, Following Single and 3 Day Multiple Ascending Oral Doses in Healthy Volunteers and Patients with Chronic HCV Infection [natap.org]
- 4. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Core of Inhibition: A Technical Guide to HCV NS5B Polymerase Inhibition by PSI-6206
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the metabolic activation, mechanism of action, and associated resistance profiles, supported by structured data tables and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction to PSI-6206 and its Mechanism of Action
PSI-6206 (also known as RO2433 or GS-331007) is a uridine-based β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analog.[1] It is the deaminated derivative of PSI-6130, a cytidine analog.[1] While PSI-6206 itself exhibits minimal to no direct inhibitory activity against HCV replication in cell-based subgenomic replicon assays, its therapeutic effect is realized upon intracellular phosphorylation to its 5'-triphosphate form, RO2433-TP (also referred to as PSI-7409).[2][3][4] This active metabolite acts as a chain terminator, targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[1]
The inefficient phosphorylation of PSI-6206 in cells led to the development of phosphoramidate prodrugs, such as PSI-7851 and PSI-7977 (Sofosbuvir), which enhance the intracellular delivery and subsequent conversion to the active triphosphate form.[1]
Metabolic Activation Pathway
The intracellular conversion of PSI-6206 to its active triphosphate metabolite is a critical step for its antiviral activity. This multi-step enzymatic process is outlined below.
Mechanism of NS5B Polymerase Inhibition
The active metabolite, RO2433-TP, functions as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it acts as a non-obligate chain terminator. The 2'-C-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, thereby halting viral RNA elongation.
Quantitative Data on Inhibitory Activity
The inhibitory potency of PSI-6206 and its active triphosphate form has been evaluated in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of RO2433-TP against HCV NS5B Polymerase
| Compound | Assay Target | Template | IC50 (µM) | Ki (µM) |
| RO2433-TP | HCV Replicase | Endogenous | 1.19 | - |
| RO2433-TP | Recombinant HCV Con1 NS5B | Heteropolymeric RNA | 0.52 | 0.141 |
| PSI-7409 (RO2433-TP) | Wild-type HCV RdRp | - | - | 0.42 |
| PSI-7409 (RO2433-TP) | S282T Mutant HCV RdRp | - | - | 22 |
Data sourced from APExBIO and China Kouting.[2][4]
Table 2: Antiviral Activity of PSI-6206 and its Prodrug in Cell-Based HCV Replicon Assays
| Compound | Cell Line | HCV Genotype | EC50 (µM) | EC90 (µM) | CC50 (µM) |
| PSI-6206 | Huh-7 | 1a | > 89 | > 100 | > 100 |
| PSI-6206 | Huh-7 | 1b | > 89 | > 100 | > 100 |
| PSI-7851 (Prodrug) | - | - | 1.62 | - | - |
Data sourced from MedchemExpress and China Kouting.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of PSI-6206 are provided below.
In Vitro HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Workflow:
Detailed Protocol:
-
Reaction Mixture Preparation:
-
Combine the following in a reaction tube:
-
20 mM Tris-HCl (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
40 mM NaCl
-
5 mM MgCl2
-
RNasin ribonuclease inhibitor (17 U)
-
ATP, CTP, GTP (0.5 mM each)
-
UTP (2 µM)
-
[α-³²P]UTP or [³H]UTP (radiolabeled tracer)
-
RNA template (e.g., 86 nM (-)IRES)
-
Purified recombinant HCV NS5B polymerase (e.g., 150 nM)
-
Varying concentrations of the test inhibitor (e.g., RO2433-TP) or DMSO as a control.
-
-
-
Incubation: Incubate the reaction mixture at 30°C for 2 hours to allow for RNA synthesis.
-
Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA by adding 10% trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter and quantify the amount of incorporated radiolabeled UTP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
HCV Subgenomic Replicon Assay
This cell-based assay assesses the antiviral activity of a compound against HCV RNA replication within human hepatoma cells (Huh-7).
Workflow:
Detailed Protocol:
-
Cell Culture: Culture Huh-7 cells that stably express an HCV subgenomic replicon. The replicon typically contains a reporter gene, such as Renilla luciferase, for easy quantification of replication.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., PSI-6206) in DMSO.
-
Assay Setup:
-
Seed the replicon-containing Huh-7 cells in 384-well plates.
-
Add the diluted compound to the wells, typically in quadruplicate, to achieve a range of final concentrations (e.g., 2.3 nM to 44 µM). Include DMSO-only wells as negative controls and wells with a combination of known potent HCV inhibitors as positive controls.
-
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.
-
Measurement of HCV Replication: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence from Renilla luciferase) to determine the level of HCV RNA replication.
-
Measurement of Cytotoxicity: In parallel, assess cell viability using a suitable assay (e.g., Calcein AM conversion) to determine the cytotoxic concentration (CC50) of the compound.
-
Data Analysis: Normalize the reporter signal to the control wells and calculate the percentage of inhibition. Determine the EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 values by non-linear regression analysis.
Resistance to PSI-6206
The high mutation rate of the HCV NS5B polymerase can lead to the emergence of drug-resistant variants. For nucleoside inhibitors like PSI-6206, the S282T substitution in the NS5B polymerase is a well-characterized resistance-associated variant (RAV). As shown in Table 1, the S282T mutation significantly reduces the inhibitory activity of the active triphosphate form of PSI-6206, increasing the Ki value from 0.42 µM to 22 µM.[4] However, nucleoside inhibitors generally have a higher barrier to resistance compared to non-nucleoside inhibitors. The C316N polymorphism has also been associated with resistance to some NS5B inhibitors.[6]
Conclusion
PSI-6206 is a nucleoside analog that, upon intracellular conversion to its active triphosphate form, acts as a potent and selective inhibitor of the HCV NS5B polymerase. While the parent compound shows limited activity in cell-based assays due to inefficient phosphorylation, its active metabolite, RO2433-TP, effectively terminates viral RNA synthesis. The development of prodrugs has successfully addressed the delivery challenge, leading to clinically effective treatments for HCV infection. Understanding the metabolic activation pathway, mechanism of inhibition, and potential for resistance is crucial for the continued development and optimization of HCV therapies. This guide provides a foundational technical resource for professionals engaged in antiviral research and drug development.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PSI-6206-China Kouting [koutingchina.com]
- 5. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 6. brieflands.com [brieflands.com]
The Pharmacokinetic Journey of PSI-6206 and its Progenitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, a uridine nucleoside analog, stands as a pivotal molecule in the development of antiviral therapies, particularly against the Hepatitis C virus (HCV). While potent in its active triphosphate form, its clinical utility is hampered by inefficient intracellular phosphorylation. This technical guide provides an in-depth exploration of the pharmacokinetics of PSI-6206 and the innovative prodrug strategies designed to overcome its limitations. We will delve into the metabolic activation pathways, compare pharmacokinetic profiles across preclinical species and humans, and detail the experimental methodologies employed in these critical studies.
The Challenge with PSI-6206: A Tale of Inefficient Activation
PSI-6206 itself exhibits limited to no antiviral activity in cell-based assays because it is a poor substrate for the initial phosphorylation step required for its activation.[1][2][3] To inhibit the HCV NS5B RNA-dependent RNA polymerase, PSI-6206 must be converted to its triphosphate form, PSI-7409.[1][2] This inefficient conversion led to the development of prodrugs designed to bypass this rate-limiting step and effectively deliver the active moiety to the target hepatocytes.
The Rise of the Prodrugs: PSI-7851, Sofosbuvir (PSI-7977), and PSI-938
To enhance the therapeutic potential of PSI-6206, several prodrugs were synthesized. Among the most notable are PSI-7851, its single diastereomer sofosbuvir (PSI-7977), and the guanosine nucleotide analog PSI-938. These prodrugs employ a phosphoramidate "pronucleotide" approach, masking the phosphate group to facilitate cell penetration.
Metabolic Activation Pathway: A Multi-Step Intracellular Conversion
The metabolic activation of these phosphoramidate prodrugs is a sophisticated intracellular cascade predominantly occurring in hepatocytes, the primary site of HCV replication. This targeted activation is crucial for maximizing efficacy while minimizing systemic toxicity.[4]
The key steps are as follows:
-
Carboxylesterase/Cathepsin A-mediated Hydrolysis: The journey begins with the hydrolysis of the carboxyl ester moiety of the prodrug by human Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1).[4][5]
-
Phosphoramidase Cleavage: This is followed by the cleavage of the phosphoramidate bond.
-
Formation of the Monophosphate: These initial steps result in the formation of the monophosphate of PSI-6206 (PSI-6206-MP).[4]
-
Sequential Phosphorylation: Cellular kinases then sequentially phosphorylate PSI-6206-MP to its diphosphate and finally to the active triphosphate form (PSI-7409).[4]
This intricate pathway ensures the efficient generation of the active antiviral agent within the target cells.
Quantitative Pharmacokinetics: A Comparative Overview
Direct comparative preclinical pharmacokinetic data for PSI-6206 and all its prodrugs under identical study conditions is limited in the public domain. However, by compiling data from various sources, we can construct a comparative overview. It is important to note that variations in study design, animal species, and analytical methods can influence the results.
Table 1: Preclinical Pharmacokinetics of PSI-6130 (a precursor to PSI-6206) in Rhesus Monkeys[6]
| Parameter | Intravenous (IV) | Oral |
| Dose | 10 mg/kg | 10 mg/kg |
| t1/2 (h) | 4.54 ± 3.98 | 5.64 ± 1.13 |
| Bioavailability (%) | - | 24.0 ± 14.3 |
| Urinary Excretion (unchanged, %) | 32.9 ± 12.6 | 6.0 ± 3.9 |
| Urinary Excretion (as PSI-6206, %) | 18.9 ± 6.6 | 3.9 ± 1.0 |
Data presented as mean ± standard deviation.
Table 2: Preclinical Pharmacokinetics of Selected Prodrugs in Various Species
| Compound | Species | Dose | Route | Bioavailability (%) | Key Findings | Reference |
| PSI-7977 (Sofosbuvir) | Rat, Dog, Monkey | N/A | Oral | N/A | Produced high levels of the active triphosphate in the liver. | [6] |
| EDP-938 | Mouse | N/A | Oral | 35.4 | Well absorbed. | [7] |
| EDP-938 | Rat | N/A | Oral | 35.7 | Well absorbed. | [7] |
| EDP-938 | Dog | N/A | Oral | 27.1 | Well absorbed. | [7] |
| EDP-938 | Monkey | N/A | Oral | 39.5 | Well absorbed. | [7] |
N/A: Not explicitly available in a comparable format in the cited sources.
Table 3: Human Pharmacokinetics of Sofosbuvir (PSI-7977) and its Metabolite GS-331007
| Parameter | Sofosbuvir | GS-331007 (Inactive Metabolite) |
| Time to Cmax (h) | 0.5 - 2 | 2 - 4 |
| Protein Binding (%) | 61 - 65 | Minimally bound |
| Primary Route of Elimination | Metabolism | Renal (78%) |
| Intracellular t1/2 of Active Triphosphate (h) | ~48 | - |
Data compiled from multiple sources.[4][8]
Experimental Protocols: A Methodological Framework
The pharmacokinetic characterization of PSI-6206 and its prodrugs has relied on a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
-
Objective: To elucidate the intracellular metabolic pathway and identify the enzymes involved in the activation of the prodrugs.
-
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured and incubated with the test compound (e.g., Sofosbuvir).
-
Compound Incubation: The cells are exposed to the compound at various concentrations and for different durations.
-
Metabolite Extraction: At specified time points, the cells are harvested, and intracellular metabolites are extracted, typically using a cold methanol solution.
-
Analytical Quantification: The concentrations of the parent drug and its metabolites (monophosphate, diphosphate, and triphosphate forms) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
References
- 1. apexbt.com [apexbt.com]
- 2. Antiviral Activity, Pharmacokinetics, Safety, and Tolerability of PSI-7851, a Novel Nucleotide Polymerase Inhibitor for HCV, Following Single and 3 Day Multiple Ascending Oral Doses in Healthy Volunteers and Patients with Chronic HCV Infection [natap.org]
- 3. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 4. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 667. Preclinical Pharmacokinetic and Pharmacodynamic Characterization of EDP-938, a Novel and Potent NonFusion Replication Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PSI-6206 in Inhibiting Hepatitis C Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-6206 is a pivotal molecule in the development of direct-acting antivirals against the Hepatitis C virus (HCV). A uridine nucleoside analog, PSI-6206 itself exhibits limited anti-HCV activity. Its therapeutic potential is realized upon intracellular phosphorylation to its active triphosphate form, PSI-7409. This technical guide provides a comprehensive overview of PSI-6206, detailing its mechanism of action, metabolic activation, in vitro efficacy, resistance profile, and the clinical trial performance of its prodrugs. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.
Introduction to PSI-6206 and its Role in HCV Treatment
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Nucleoside and nucleotide inhibitors targeting the HCV NS5B RNA-dependent RNA polymerase are a cornerstone of modern HCV therapy due to their pan-genotypic activity and high barrier to resistance.
PSI-6206, a 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analog, is a key compound in this class. While PSI-6206 itself is not a potent inhibitor of HCV replication in cell-based assays, its corresponding 5'-triphosphate form, PSI-7409, is a powerful inhibitor of the HCV NS5B polymerase.[1] The challenge of inefficient intracellular phosphorylation of PSI-6206 to its monophosphate led to the development of phosphoramidate prodrugs, such as PSI-7851, designed to efficiently deliver the monophosphate form into hepatocytes, where it is subsequently converted to the active triphosphate.[1]
Mechanism of Action and Metabolic Activation
The antiviral activity of PSI-6206 is entirely dependent on its conversion to the active triphosphate form, PSI-7409.
Metabolic Activation Pathway
The metabolic activation of PSI-6206 is a multi-step intracellular process. Due to the inefficient initial phosphorylation of PSI-6206, the more clinically relevant pathway involves the administration of a phosphoramidate prodrug like PSI-7851.
References
PSI-6206-13C,d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSI-6206-13C,d3, a labeled version of the nucleoside analog PSI-6206. It details its chemical properties, mechanism of action as a Hepatitis C Virus (HCV) NS5B polymerase inhibitor, relevant quantitative data, and detailed experimental protocols.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1256490-42-2[1][2][3][4][5] |
| Molecular Formula | C9[13C]H10D3FN2O5[6] |
| Molecular Weight | 264.23 g/mol [1][6] |
| Synonyms | RO-2433-13C,d3, GS-331007-13C,d3[1][4] |
Mechanism of Action
PSI-6206 is the deaminated derivative of PSI-6130, a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][4][7] PSI-6206 itself demonstrates low potency in inhibiting HCV replication in cell-based replicon assays.[1][2] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, RO2433-TP (also known as PSI-7409).[8][9]
The metabolic activation pathway primarily involves the phosphorylation of PSI-6130 to its monophosphate form, followed by deamination to yield PSI-6206 monophosphate. This is then further phosphorylated to the di- and triphosphate forms by cellular kinases.[8] The resulting RO2433-TP acts as a competitive inhibitor of the HCV NS5B polymerase and functions as a chain terminator during viral RNA synthesis.[9]
Quantitative Data Summary
| Assay | Compound | Target | Value |
| HCV Replicon Assay | PSI-6206 | HCV Replication | EC90: >100 µM[1][2][8] |
| HCV RdRp Inhibition | RO2433-TP (PSI-7409) | Wild-type HCV NS5B | Ki: 0.42 µM[10] |
| HCV RdRp Inhibition | RO2433-TP (PSI-7409) | S282T Mutant HCV NS5B | Ki: 22 µM[10] |
| HCV RNA Replication | PSI-7851 (Phosphoramidate prodrug) | HCV Replication | EC50: 1.62 µM[10] |
Signaling and Activation Pathway
Caption: Metabolic activation of PSI-6130 to the active triphosphate form of PSI-6206 and its inhibitory effect on HCV NS5B polymerase.
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
Biotinylated oligo(rU) primer
-
Poly(rA) template
-
[³H]-UTP (radiolabeled uridine triphosphate)
-
Reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)
-
RNase inhibitor
-
Test compound (PSI-6206 triphosphate form)
-
Stop solution (EDTA)
-
Streptavidin-coated beads
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA) template, biotinylated oligo(rU) primer, and RNase inhibitor.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the recombinant HCV NS5B polymerase and [³H]-UTP.
-
Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add streptavidin-coated beads to capture the biotinylated RNA products.
-
Wash the beads to remove unincorporated [³H]-UTP.
-
Measure the radioactivity of the beads using a scintillation counter to quantify the amount of newly synthesized RNA.
-
Calculate the percent inhibition of NS5B activity at each compound concentration and determine the IC50 value.
HCV Replicon Assay
This cell-based assay assesses the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids
-
G418 (for selection and maintenance of replicon-containing cells)
-
Test compound (PSI-6206)
-
Reagents for RNA extraction
-
Reagents for quantitative real-time RT-PCR (qRT-PCR), including primers and probes specific for HCV RNA and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, wash the cells with PBS and lyse them.
-
Extract total RNA from the cell lysates.
-
Perform qRT-PCR to quantify the levels of HCV RNA and the housekeeping gene RNA.
-
Normalize the HCV RNA levels to the housekeeping gene RNA levels to account for variations in cell number.
-
Calculate the percent inhibition of HCV RNA replication at each compound concentration and determine the EC50 and EC90 values.
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability and determine the CC50 value.
Experimental Workflow Diagram
Caption: Workflow for evaluating the antiviral activity and cytotoxicity of HCV inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase) | Springer Nature Experiments [experiments.springernature.com]
- 4. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PSI-6206-China Kouting [koutingchina.com]
Methodological & Application
Application Note: Quantification of PSI-6206 in Human Plasma using PSI-6206-¹³C,d₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PSI-6206 in human plasma. PSI-6206, a uridine nucleoside analog and the primary metabolite of the active component in the antiviral drug sofosbuvir, is a key analyte in pharmacokinetic studies. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, PSI-6206-¹³C,d₃. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the sensitive and selective detection of both the analyte and the internal standard. This method is suitable for high-throughput analysis in clinical and preclinical drug development settings.
Introduction
PSI-6206 (also known as GS-331007) is the primary inactive metabolite of the pharmacologically active triphosphate of sofosbuvir, a direct-acting antiviral agent against the hepatitis C virus.[1] Accurate quantification of PSI-6206 in biological matrices is crucial for understanding the pharmacokinetics of sofosbuvir and its active metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed.[2]
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS bioanalytical method. A SIL-IS, such as PSI-6206-¹³C,d₃, shares nearly identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]
This application note provides a detailed protocol for the extraction and quantification of PSI-6206 in human plasma using PSI-6206-¹³C,d₃ as the internal standard. The method has been developed to be simple, rapid, and reliable, making it ideal for supporting pharmacokinetic and bioequivalence studies.
Experimental Protocols
Materials and Reagents
-
PSI-6206 analytical standard
-
PSI-6206-¹³C,d₃ internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Dichloromethane (HPLC grade)
-
Human plasma (K₂EDTA)
-
Ultrapure water
Equipment
-
Liquid chromatograph (UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of PSI-6206 and PSI-6206-¹³C,d₃ in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of PSI-6206 by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the PSI-6206-¹³C,d₃ stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL PSI-6206-¹³C,d₃ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of dichloromethane.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper aqueous layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:5 mM Ammonium Formate:0.1% Formic Acid (85:15:0.1 v/v/v) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| PSI-6206 | 261.1 | 113.1 | 150 |
| PSI-6206-¹³C,d₃ (IS) | 265.1 | 116.1 | 150 |
Note: The exact mass transitions for PSI-6206-¹³C,d₃ should be confirmed experimentally by infusing the standard solution into the mass spectrometer.
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of PSI-6206 to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 1500 | Example Value |
Note: The linear range for the quantification of GS-331007 (PSI-6206) has been reported to be 10-1500 ng/mL.
Method Validation Summary
The method was validated according to the US FDA bioanalytical method validation guidelines.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| LLOQ | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 10 ng/mL |
| Intra-day Precision | ≤ 15% RSD | < 15% |
| Inter-day Precision | ≤ 15% RSD | < 15% |
| Intra-day Accuracy | 85-115% of nominal | Within range |
| Inter-day Accuracy | 85-115% of nominal | Within range |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Negligible |
Visualizations
Figure 1: Experimental workflow for the quantification of PSI-6206 in human plasma.
Figure 2: Simplified metabolic pathway of Sofosbuvir.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of PSI-6206 in human plasma. The use of the stable isotope-labeled internal standard, PSI-6206-¹³C,d₃, ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. The simple liquid-liquid extraction procedure and short chromatographic run time make this method suitable for high-throughput bioanalysis, supporting the development of new antiviral therapies.
References
Application Note: Quantification of PSI-6206 in Human Plasma by LC-MS/MS
Introduction
PSI-6206, the deaminated metabolite of the hepatitis C virus (HCV) NS5B polymerase inhibitor PSI-6130, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of PSI-6206 in plasma is crucial for understanding the disposition and metabolic profile of its parent compound. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PSI-6206 in human plasma. The method utilizes a stable isotope-labeled internal standard, PSI-6206-¹³C,d₃, to ensure high accuracy and precision. The protocol outlined below is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for PSI-6206.
Experimental Workflow
The overall experimental workflow for the quantification of PSI-6206 in plasma is depicted in the following diagram.
Caption: Experimental workflow for PSI-6206 quantification in plasma.
Protocols
Materials and Reagents
-
PSI-6206 analytical standard
-
PSI-6206-¹³C,d₃ internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K₂EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of PSI-6206 and PSI-6206-¹³C,d₃ into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the PSI-6206 primary stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the PSI-6206-¹³C,d₃ primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Thaw plasma samples and working standard solutions at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see section 4).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| HPLC System | Shimadzu Nexera or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 10 | 90 |
| 3.00 | 10 | 90 |
| 3.10 | 95 | 5 |
| 4.00 | 95 | 5 |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| PSI-6206 | 260.1 | 127.1 | 60 | 25 |
| PSI-6206-¹³C,d₃ (IS) | 264.1 | 130.1 | 60 | 25 |
Note: The m/z values and MS parameters are typical and should be optimized for the specific instrument used.
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's software (e.g., Analyst®). The concentration of PSI-6206 in plasma samples is determined by the following steps:
-
Peak Integration: Integrate the chromatographic peaks for PSI-6206 and the IS.
-
Ratio Calculation: Calculate the peak area ratio of PSI-6206 to the IS.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Concentration Determination: Determine the concentration of PSI-6206 in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Data analysis workflow for PSI-6206 quantification.
Method Validation Summary
The bioanalytical method was validated according to the US FDA guidelines. The following parameters were assessed:
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quant. | 1 ng/mL |
| Accuracy | Within ±15% of nominal values (±20% for LLOQ) |
| Precision (Intra-day) | ≤ 15% CV (≤ 20% for LLOQ) |
| Precision (Inter-day) | ≤ 15% CV (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible across the concentration range (>85%) |
| Matrix Effect | No significant ion suppression or enhancement observed |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions |
Table 4: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 100 | 4.8 | 102.1 | 5.9 | 99.8 |
| High QC | 800 | 5.1 | 97.5 | 6.3 | 98.9 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of PSI-6206 in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other applications in drug development. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
Protocol for the Preparation of PSI-6206-13C,d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of PSI-6206-13C,d3, an isotopically labeled internal standard used in pharmacokinetic and metabolism studies of the hepatitis C virus (HCV) NS5B polymerase inhibitor PSI-6206. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results.
Introduction
PSI-6206 is a deaminated derivative of PSI-6130 and acts as an inhibitor of the HCV NS5B polymerase[1]. The stable isotope-labeled version, this compound, is an essential tool in bioanalytical assays for the accurate quantification of PSI-6206 in biological matrices. Proper preparation of stock solutions is the first critical step in achieving reliable and consistent data. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing high-quality stock solutions.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₉¹³CH₁₀D₃FN₂O₅ |
| Molecular Weight | 264.23 g/mol |
| Purity | ≥99% |
| Appearance | Solid powder |
Materials and Equipment
Reagents and Chemicals
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Inert gas (e.g., Argon or Nitrogen)
Equipment
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional)
-
Fume hood or other certified ventilated enclosure
-
Cryogenic vials or amber glass vials with PTFE-lined caps
-
-20°C and -80°C freezers
Personal Protective Equipment (PPE)
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[2]
Safety Precautions
-
Handling of this compound: As with any chemical compound, direct contact with the skin and eyes should be avoided. Inhalation of the powder should be prevented by working in a well-ventilated area such as a fume hood.
-
Handling of DMSO: DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin[2]. It is imperative to wear appropriate gloves and avoid any skin contact. DMSO is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect the stability of the dissolved compound. Always use anhydrous DMSO and keep containers tightly sealed.
-
General Laboratory Practices: Standard laboratory safety procedures should be followed at all times.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO. The concentration can be adjusted as needed based on specific assay requirements.
Pre-Preparation
-
Ensure all equipment is clean, dry, and properly calibrated.
-
Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Prepare the workspace in a fume hood to ensure proper ventilation.
Weighing the Compound
-
Tare the analytical balance with a clean, empty weighing vessel (e.g., a microcentrifuge tube or a weighing paper).
-
Carefully weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, a common starting amount is 1-5 mg. Record the exact weight.
Dissolution
-
Transfer the weighed this compound powder to a sterile cryogenic or amber glass vial.
-
Based on the recorded weight, calculate the required volume of anhydrous DMSO to achieve a 1 mg/mL concentration.
-
Formula: Volume of DMSO (mL) = Weight of this compound (mg) / 1 (mg/mL)
-
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If necessary, sonicate the vial for 5-10 minutes in a room temperature water bath to aid dissolution.
Aliquoting and Storage
-
Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in cryogenic or amber glass vials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
If the vials are not being used immediately, flush the headspace with an inert gas like argon or nitrogen before capping to displace oxygen and reduce the potential for oxidative degradation.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. When retrieving a vial from the freezer, allow it to equilibrate to room temperature before opening to prevent moisture condensation.
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Testing PSI-6206 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, and its more potent prodrug form, sofosbuvir.
Introduction
PSI-6206 is a uridine nucleotide analog that, in its triphosphate form, acts as a chain terminator during HCV RNA replication. While PSI-6206 itself exhibits low potency in cell-based assays due to inefficient intracellular phosphorylation, its prodrug, sofosbuvir, is efficiently metabolized in hepatocytes to the active triphosphate form, demonstrating potent, pan-genotypic anti-HCV activity. These protocols detail the essential cell culture assays to determine the antiviral efficacy and cytotoxicity of these compounds. The primary cell line utilized for these assays is the human hepatoma cell line Huh-7 and its derivatives, which are highly permissive for HCV replication.[1]
Key Assays for Efficacy Testing
The following assays are critical for evaluating the antiviral activity and safety profile of PSI-6206 and its derivatives:
-
HCV Replicon Assay: To determine the direct inhibitory effect on HCV RNA replication.
-
Quantitative Real-Time RT-PCR (qRT-PCR): To quantify the reduction in viral RNA levels.
-
Cytotoxicity Assay (MTT Assay): To assess the compound's toxicity to host cells.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data for the active triphosphate form of PSI-6206 and its prodrug, sofosbuvir, against various HCV genotypes.
Table 1: In Vitro Activity of PSI-7409 (Triphosphate of PSI-6206) against HCV NS5B Polymerase
| Compound | HCV Genotype | Assay Type | Endpoint | Value (µM) |
| PSI-7409 | Wild-type | Biochemical | Ki | 0.42 |
| PSI-7409 | S282T Mutant | Biochemical | Ki | 22 |
Data sourced from studies on the metabolic activation and inhibitory properties of PSI-6206's active form.
Table 2: In Vitro Efficacy of Sofosbuvir against HCV Genotypes
| HCV Genotype/Subtype | EC50 (nM) | Cell Line |
| 1a | 40 - 99 | Huh-7 based replicons |
| 1b | 92 - 110 | Huh-7 based replicons |
| 2a | 32 - 58 | Huh-7 based replicons |
| 2b | 15 | Huh-7 based replicons |
| 3a | 24 - 81 | Huh-7 based replicons |
| 4a | 38 - 130 | Huh-7 based replicons |
| 5a | 16 | Huh-7 based replicons |
| 6a | 17 - 110 | Huh-7 based replicons |
EC50 values represent the concentration of sofosbuvir required to inhibit 50% of HCV replication in cell culture. Data compiled from multiple in vitro studies.[2]
Table 3: In Vitro Cytotoxicity of Sofosbuvir
| Cell Line | Assay Type | Endpoint | Value (µM) |
| Huh-7 | MTT Assay | CC50 | > 36[3] |
| Huh-7.5 | MTT Assay | CC50 | > 50[4] |
| HepG2 | RotiTest® Vital | CC50 | Non-toxic at therapeutic concentrations[5] |
CC50 values represent the concentration of sofosbuvir that causes a 50% reduction in cell viability.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol describes a high-throughput method to assess the anti-HCV activity of compounds using a subgenomic HCV replicon expressing a luciferase reporter gene in Huh-7 cells.[6][7][8]
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., Renilla or Firefly)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin) for selection
-
PSI-6206 or Sofosbuvir
-
DMSO (vehicle control)
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into 384-well plates at a density of approximately 5,000-8,000 cells per well in 50 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (PSI-6206 or sofosbuvir) in DMSO. A 10-point dose titration is recommended.[6]
-
Add 0.4 µL of the diluted compound to each well. The final DMSO concentration should be kept below 0.5%.
-
Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.[6]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add an equal volume of the luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the DMSO control wells.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA
This protocol quantifies the amount of HCV RNA in replicon-containing cells following treatment with the test compound.
Materials:
-
HCV replicon-containing Huh-7 cells
-
6-well tissue culture plates
-
PSI-6206 or Sofosbuvir
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)
-
Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)
-
Primers for a housekeeping gene (e.g., GAPDH) for normalization
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed HCV replicon-containing Huh-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of total RNA from each sample using reverse transcriptase and random primers or a gene-specific primer.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for HCV RNA, and the cDNA template.
-
Perform the real-time PCR using a standard thermal cycling protocol.
-
Run a parallel reaction for the housekeeping gene to normalize the data.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both HCV RNA and the housekeeping gene.
-
Calculate the relative quantification of HCV RNA using the ΔΔCt method.
-
Plot the percentage of HCV RNA reduction against the compound concentration to determine the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of the test compound.[6][9]
Materials:
-
Huh-7 cells (or other relevant cell lines)
-
96-well clear, flat-bottom tissue culture plates
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PSI-6206 or Sofosbuvir
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add various concentrations of the test compound to the wells.
-
Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Mandatory Visualizations
HCV Replication Cycle and Inhibition by PSI-6206
Caption: Mechanism of HCV replication inhibition by PSI-6206.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vitro efficacy and cytotoxicity testing.
References
- 1. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of sofosbuvir-based treatments for patients with hepatitis C virus genotype 6 infection: a real-world study from East China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope-Labeled Standards in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled standards are indispensable tools in modern antiviral research, offering unparalleled accuracy and precision in the quantitative analysis of antiviral drugs, viral components, and host-cell proteins. This document provides detailed application notes and protocols for the effective use of these standards in key research areas, including therapeutic drug monitoring, pharmacokinetic studies, viral quantification, and understanding virus-host interactions.
The principle behind their use lies in isotope dilution mass spectrometry (IDMS), where a known quantity of an isotopically heavy analog of the analyte is added to a sample.[1] This "internal standard" co-elutes with the endogenous, "light" analyte during chromatographic separation and is distinguished by its higher mass in the mass spectrometer.[1] By measuring the ratio of the light to heavy signals, precise quantification can be achieved, as the internal standard corrects for variations in sample preparation, matrix effects, and instrument response.[2]
Applications of Isotope-Labeled Standards in Antiviral Research
Isotope-labeled standards are integral to various stages of antiviral drug development and research:
-
Therapeutic Drug Monitoring (TDM): Ensuring that antiviral drug concentrations in patients are within the therapeutic window is crucial for efficacy and to minimize toxicity. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM, providing accurate and precise measurements of drug levels in complex biological matrices like plasma and serum.[3]
-
Pharmacokinetic (PK) and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of an antiviral drug is fundamental to its development.[4] Isotope-labeled drugs can be administered to animal models or in human microdosing studies to trace the fate of the drug and its metabolites.[4][5]
-
Viral Load Quantification: Accurate measurement of viral load is a critical endpoint in assessing the efficacy of antiviral therapies. IDMS can be used to quantify viral proteins or nucleic acids with high precision.[2][6][7]
-
Quantitative Proteomics of Virus-Host Interactions: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique to study the dynamic changes in the host and viral proteomes during infection.[8][9][10][11] This allows for the identification of host factors essential for viral replication and cellular pathways perturbed by the virus, revealing potential new drug targets.[12][13][14][15]
Experimental Protocols
Protocol 1: Quantification of Antiviral Drugs in Plasma by LC-MS/MS using Isotope-Labeled Internal Standards
This protocol describes a general method for the quantification of an antiviral drug in human plasma using protein precipitation for sample cleanup, followed by analysis with LC-MS/MS.
Materials:
-
Human plasma (K2EDTA)
-
Antiviral drug reference standard
-
Isotope-labeled internal standard (IL-IS) of the antiviral drug
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of the antiviral drug reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of the IL-IS in methanol.
-
From the stock solutions, prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution in methanol.
-
Prepare a working solution of the IL-IS at a concentration of 0.5 µg/mL in acidified acetonitrile (0.1% formic acid).[16]
-
-
Sample Preparation (Protein Precipitation): [3][16][17][18][19][20]
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 100 µL of the IL-IS working solution (0.5 µg/mL in acidified ACN).[17]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[20]
-
Centrifuge the tubes at 15,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[3]
-
Carefully transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of ultrapure water.[17]
-
-
LC-MS/MS Analysis: [21][22][23][24][25]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[25]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.[23]
-
Injection Volume: 5 µL.[3]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the antiviral drug and its IL-IS by infusing the individual standard solutions into the mass spectrometer.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IL-IS against the concentration of the calibration standards.
-
Determine the concentration of the antiviral drug in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Example for Antiviral Drug Quantification:
| Antiviral Drug | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Favipiravir | 40 - 3000 | 40 | [17] |
| Remdesivir | 2 - 3000 | 2 | [17] |
| Lopinavir | 40 - 3000 | 40 | [17] |
| Ritonavir | 40 - 3000 | 40 | [17] |
| Darunavir | 10 - 2000 | 11 | [25] |
| Acyclovir | 57 - 5000 | 57 | [24] |
| Lamivudine | 57 - 5000 | 57 | [24] |
| Amantadine | 57 - 5000 | 57 | [24] |
Protocol 2: Quantitative Proteomics of Virus-Infected Cells using SILAC
This protocol provides a general workflow for using SILAC to compare the proteomes of virus-infected and mock-infected cells.
Materials:
-
Cell line permissive to the virus of interest
-
SILAC-specific cell culture medium (deficient in arginine and lysine)
-
"Light" L-Arginine and L-Lysine
-
"Heavy" ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Virus stock
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
-
Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium. The "light" medium is supplemented with normal L-Arginine and L-Lysine, while the "heavy" medium is supplemented with ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine.
-
Confirm complete incorporation of the heavy amino acids (>99%) by a preliminary mass spectrometry analysis of a small cell lysate sample.
-
-
Virus Infection:
-
Once fully labeled, infect the "heavy" labeled cells with the virus at a predetermined multiplicity of infection (MOI).
-
"Mock-infect" the "light" labeled cells with a control substance (e.g., heat-inactivated virus or cell culture medium).
-
Incubate the cells for the desired time post-infection.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the "light" and "heavy" cell populations separately in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Reduce the disulfide bonds in the mixed protein sample by adding DTT and incubating at 56°C.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature.
-
Digest the proteins into peptides overnight with trypsin at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the "heavy" to "light" (H/L) ratio for each identified protein.
-
The H/L ratio reflects the relative abundance of each protein in the infected versus the mock-infected cells.
-
Perform bioinformatics analysis on the proteins with significantly altered abundance to identify affected cellular pathways.[12][14][27]
-
Quantitative Data Example from a SILAC Experiment:
| Protein | H/L Ratio (Infected/Mock) | Regulation |
| Protein A | 2.5 | Upregulated |
| Protein B | 0.4 | Downregulated |
| Protein C | 1.1 | Unchanged |
| Protein D | 3.2 | Upregulated |
| Protein E | 0.2 | Downregulated |
Visualizations
Experimental Workflows
Caption: Workflow for antiviral drug quantification.
Caption: SILAC experimental workflow.
Signaling Pathway
Caption: Viral infection signaling pathway.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Accurate quantification of SARS-CoV-2 RNA by isotope dilution mass spectrometry and providing a correction of reverse transcription efficiency in droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunocapture isotope dilution mass spectrometry in response to a pandemic influenza threat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. Using SILAC and quantitative proteomics to investigate the interactions between viral and host proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Decoding protein networks during virus entry by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Proteomic approaches to uncovering virus–host protein interactions during the progression of viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.cz [lcms.cz]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. clinichrom.com [clinichrom.com]
- 20. filtrous.com [filtrous.com]
- 21. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. japsonline.com [japsonline.com]
- 25. sciencescholar.us [sciencescholar.us]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Rapid Degradation Pathways of Host Proteins During HCMV Infection Revealed by Quantitative Proteomics [frontiersin.org]
Application Notes and Protocols for Metabolite Identification Studies Using PSI-6206-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as RO2433, is the uridine analog of the potent anti-hepatitis C virus (HCV) nucleoside inhibitor, PSI-6130. Within biological systems, PSI-6130 undergoes a series of metabolic activation steps to form its pharmacologically active triphosphate metabolite. A key part of this process involves the deamination of PSI-6130 monophosphate to form PSI-6206 monophosphate, which is subsequently phosphorylated to its active triphosphate form.[1] Understanding the kinetics and pathways of these transformations is crucial for drug development.
This document provides detailed protocols for the use of stable isotope-labeled PSI-6206 (PSI-6206-¹³C,d₃) in in vitro metabolite identification and quantification studies. The incorporation of ¹³C and deuterium labels allows for the precise tracing and differentiation of the parent compound and its metabolites from endogenous molecules using mass spectrometry.[2] These studies are essential for characterizing the metabolic fate, identifying potential drug-drug interactions, and elucidating the overall mechanism of action.
Metabolic Activation Pathway of PSI-6130 to PSI-6206 Triphosphate
The metabolic activation of PSI-6130 involves intracellular phosphorylation and deamination. The initial phosphorylation of PSI-6130 to its monophosphate (PSI-6130-MP) is a critical step. Subsequently, PSI-6130-MP is deaminated to form PSI-6206 monophosphate (PSI-6206-MP). This intermediate is then further phosphorylated by cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, to its diphosphate (PSI-6206-DP) and ultimately its active triphosphate (PSI-6206-TP) form.[1]
Caption: Metabolic activation pathway of PSI-6130 to the active PSI-6206 triphosphate.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the metabolites of PSI-6130. This data is essential for designing and interpreting metabolite identification and quantification studies.
| Metabolite | Half-life (t½) in Primary Human Hepatocytes | Notes |
| PSI-6130-TP | 4.7 hours | The triphosphate form of the parent compound. |
| PSI-6206-TP (RO2433-TP) | 38 hours | The active triphosphate metabolite, demonstrating a significantly longer half-life.[1] |
Experimental Protocols
In Vitro Metabolism in Human Hepatocytes
This protocol describes the incubation of PSI-6206-¹³C,d₃ with primary human hepatocytes to identify and quantify its metabolites.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated cell culture plates
-
PSI-6206-¹³C,d₃ stock solution (in DMSO)
-
Methanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Thaw and seed primary human hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Compound Incubation:
-
Prepare a working solution of PSI-6206-¹³C,d₃ in the culture medium at a final concentration of 10 µM.
-
Remove the seeding medium from the cells and wash once with warm PBS.
-
Add the medium containing PSI-6206-¹³C,d₃ to the cells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 0, 2, 8, 24, and 48 hours).
-
-
Sample Collection and Extraction:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well to quench metabolism and extract the metabolites.
-
Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification and Quantification
This protocol outlines a general method for the analysis of PSI-6206-¹³C,d₃ and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Type: Full scan for metabolite profiling and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (Hypothetical):
-
PSI-6206-¹³C,d₃: Precursor ion > Product ion (to be determined based on compound fragmentation)
-
PSI-6206-MP-¹³C,d₃: Precursor ion > Product ion
-
PSI-6206-DP-¹³C,d₃: Precursor ion > Product ion
-
PSI-6206-TP-¹³C,d₃: Precursor ion > Product ion
-
-
Data Analysis:
-
Identify potential metabolites by searching for the characteristic mass shift corresponding to the ¹³C and deuterium labels.
-
Confirm the identity of metabolites by comparing their fragmentation patterns with that of the parent compound.
-
Quantify the metabolites by creating calibration curves using reference standards (if available) or by relative quantification against the internal standard (the labeled parent compound).
-
Experimental Workflow and Data Analysis
The following diagram illustrates the overall workflow for a metabolite identification study using PSI-6206-¹³C,d₃.
Caption: Workflow for metabolite identification using stable isotope-labeled PSI-6206.
Conclusion
The use of PSI-6206-¹³C,d₃ provides a robust and precise tool for studying the metabolic fate of PSI-6206. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. By applying these methods, scientists can gain valuable insights into the biotransformation of this important antiviral agent, ultimately aiding in the development of more effective therapeutic strategies for HCV infection.
References
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HCV Replicon Assay Using PSI-6206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] The HCV replicon system is a pivotal in vitro tool for the discovery and characterization of such antiviral compounds.[2][3] This document provides detailed application notes and protocols for utilizing the HCV replicon assay to evaluate the efficacy of PSI-6206, a uridine nucleoside analog inhibitor of the HCV NS5B polymerase.
PSI-6206 is the 2'-deoxy-2'-fluoro-2'-C-methyluridine analog of PSI-6130 (a cytidine analog). While PSI-6206 itself may show limited activity in cell-based assays, it is the parent of the active triphosphate form found in the potent HCV inhibitor sofosbuvir (PSI-7977). Understanding the activity of PSI-6206 and its derivatives is crucial for the development of next-generation HCV inhibitors.
Mechanism of Action
PSI-6206, as a nucleoside analog, must be intracellularly converted to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase.[4] Incorporation of the analog into the nascent viral RNA chain leads to chain termination, thus halting viral replication.[4] The primary mechanism involves the triphosphate metabolite of the cytidine analog PSI-6130, which is a known non-obligate chain terminator.
dot
Caption: Mechanism of action of PSI-6206.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of PSI-6130 and Sofosbuvir (PSI-7977), which are closely related to PSI-6206. These values provide a strong reference for the expected potency of PSI-6206's active metabolites.
Table 1: In Vitro Efficacy of Related Compounds against HCV Replicons
| Compound | HCV Genotype | Replicon System | EC50 (µM) | Reference |
| PSI-6130 | 1b (Con1) | Subgenomic | 0.51 | [4][5] |
| PSI-6130 | 1a (H77) | Subgenomic | 0.30 | [5] |
| Sofosbuvir (PSI-7977) | 1a | Full-length & Chimeric | 0.014 - 0.11 | [6] |
| Sofosbuvir (PSI-7977) | 1b | Full-length & Chimeric | 0.014 - 0.11 | [6] |
| Sofosbuvir (PSI-7977) | 2a | Full-length & Chimeric | 0.014 - 0.11 | [6] |
| Sofosbuvir (PSI-7977) | 2b | Chimeric 1b | 0.014 - 0.11 | [6] |
| Sofosbuvir (PSI-7977) | 3a | Full-length & Chimeric | 0.014 - 0.11 | [6] |
| Sofosbuvir (PSI-7977) | 4a | Full-length & Chimeric | 0.014 - 0.11 | [6] |
| Sofosbuvir (PSI-7977) | 5a | Chimeric 1b | 0.014 - 0.11 | [6] |
| Sofosbuvir (PSI-7977) | 6a | Chimeric 1b | 0.014 - 0.11 | [6] |
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| PSI-6130 | Huh-7 | MTS Assay | > 50 | [4] |
| Sofosbuvir (PSI-7977) | Huh-7 | MTS Assay | > 100 | [7][8] |
| Sofosbuvir (PSI-7977) | HepG2 | MTS Assay | > 100 | [7][8] |
| Sofosbuvir (PSI-7977) | BxPC3 | MTS Assay | > 100 | [8] |
| Sofosbuvir (PSI-7977) | CEM | MTS Assay | > 100 | [8] |
Table 3: Resistance Profile of Related Compounds
| Compound | Resistance Mutation | Fold Change in EC50 | Reference |
| PSI-6130 | S282T | 3 to 6-fold | [9] |
| Sofosbuvir (PSI-7977) | S282T | 2.4 to 18-fold | [10] |
Experimental Protocols
HCV Replicon Assay Protocol
This protocol is adapted for a 96-well or 384-well format using a luciferase-based reporter system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-7/Rep-Feo).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for stable cell line maintenance).
-
PSI-6206 stock solution (in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Opaque-walled 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in DMEM without G418.
-
Seed the cells into opaque-walled plates at a density of 5,000-10,000 cells per well (96-well) or 2,000 cells per well (384-well) in 100 µL of medium.[11]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of PSI-6206 in DMSO.
-
Further dilute the compound in DMEM to the desired final concentrations. The final DMSO concentration should be ≤0.5%.[11]
-
Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of PSI-6206. Include a vehicle control (DMSO only) and a positive control (e.g., a known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The EC50 value (the concentration of the compound that inhibits 50% of HCV replication) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
dot
Caption: HCV Replicon Assay Workflow.
Cytotoxicity Assay Protocol (Neutral Red Uptake)
This protocol determines the concentration of PSI-6206 that is toxic to the host cells.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
PSI-6206 stock solution (in DMSO).
-
Neutral Red solution (0.33% in PBS).
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of PSI-6206 in DMEM.
-
Treat the cells with various concentrations of the compound for 72 hours.
-
-
Neutral Red Staining:
-
Remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2 hours at 37°C.
-
Remove the staining solution and wash the cells with PBS.
-
-
Destaining and Measurement:
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[9]
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of cytotoxicity is calculated relative to the untreated control cells.
-
The CC50 value (the concentration of the compound that causes 50% cell death) is determined by plotting the percentage of cytotoxicity against the compound concentration.
-
dot
Caption: Cytotoxicity Assay Workflow.
Conclusion
The HCV replicon assay is a robust and reliable method for evaluating the antiviral activity of compounds like PSI-6206. By following the detailed protocols provided in these application notes, researchers can accurately determine the efficacy and cytotoxicity of this and other novel HCV NS5B polymerase inhibitors, thereby contributing to the development of new therapies for hepatitis C. The data on related compounds suggest that the active metabolites of PSI-6206 are likely to exhibit potent and pangenotypic activity with a high barrier to resistance.
References
- 1. A small molecule inhibits HCV replication and alters NS4B’s subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PSI-6206-13C,d3 Signal Variability in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with the internal standard PSI-6206-13C,d3 during mass spectrometric analysis. PSI-6206, a key metabolite of the antiviral drug Sofosbuvir, and its deuterated analog are critical for accurate pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled internal standard (SIL-IS) for PSI-6206, the primary metabolite of Sofosbuvir. It is chemically identical to PSI-6206, except that three hydrogen atoms have been replaced with deuterium (d3) and one carbon atom has been replaced with carbon-13 (13C). This labeling results in a higher mass, allowing it to be distinguished from the unlabeled analyte in the mass spectrometer. Because of its chemical similarity, it is expected to behave nearly identically during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process and enabling accurate quantification of PSI-6206.
Q2: What are the common causes of signal variability when using this compound?
Signal variability with deuterated internal standards like this compound can arise from several factors:
-
Isotopic Purity of the Internal Standard: The presence of unlabeled PSI-6206 as an impurity in the internal standard solution can lead to an artificially high analyte signal.
-
Deuterium Exchange: The deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This can lead to a decrease in the internal standard signal and an increase in the analyte signal.
-
Chromatographic (Isotopic) Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1] If this shift is significant, the analyte and internal standard may be affected differently by matrix effects, leading to poor precision.[1]
-
In-Source Fragmentation or Decay: The internal standard might undergo fragmentation in the ion source of the mass spectrometer, leading to a decreased signal for the intended precursor ion.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to signal variability.[2][3][4][5][6] Even with a co-eluting SIL-IS, differential matrix effects can occur.[5]
-
Cross-Contamination/Carryover: Residual analyte or internal standard from previous injections can carry over into subsequent runs, affecting the accuracy of measurements.
Q3: How can I assess the isotopic purity of my this compound internal standard?
To assess the isotopic purity and check for the presence of unlabeled PSI-6206, you can perform the following experiment:
-
Prepare a high-concentration solution of the this compound internal standard in a clean solvent.
-
Inject this solution into the LC-MS/MS system.
-
Monitor the mass transition for the unlabeled PSI-6206.
-
The presence of a significant peak at the retention time of PSI-6206 indicates the presence of the unlabeled analyte as an impurity.
Consult the Certificate of Analysis (CoA) provided by the supplier for information on the stated isotopic purity.
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
Symptoms:
-
Poor precision (%CV > 15%) in quality control (QC) samples.
-
Inconsistent peak area ratios across replicate injections.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | 1. Post-column infusion experiment: Infuse a constant concentration of PSI-6206 and this compound post-column while injecting a blank matrix extract. | Observe for regions of ion suppression or enhancement at the retention time of the analytes. |
| 2. Optimize chromatography: Adjust the gradient, mobile phase composition, or column chemistry to improve separation from interfering matrix components. | Improved peak shape and reduced signal suppression/enhancement. | |
| Inconsistent Sample Preparation | 1. Review extraction procedure: Ensure consistent and precise execution of all liquid handling and extraction steps. | Reduced variability in recovery. |
| 2. Evaluate internal standard addition: Add the internal standard early in the sample preparation process to account for variability in extraction recovery. | Improved precision of the analyte/IS ratio. | |
| Instrument Instability | 1. Check system suitability: Inject a standard solution multiple times to assess the stability of the mass spectrometer and LC system. | Consistent peak areas and retention times (%CV < 5%). |
| 2. Clean the ion source: Contamination of the ion source can lead to erratic signal. | Improved signal stability and intensity. |
Issue 2: Drifting or Decreasing Internal Standard Signal Over a Run
Symptoms:
-
A gradual decrease in the this compound peak area throughout the analytical batch.
-
An upward trend in the calculated concentrations of QC samples.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Deuterium Exchange | 1. Incubation experiment: Incubate the internal standard in the sample matrix and mobile phase at room temperature for the duration of a typical analytical run. Re-inject and compare the signal to a freshly prepared sample. | A decrease in the this compound signal and a corresponding increase in the PSI-6206 signal would confirm deuterium exchange. |
| 2. Check solution pH: Avoid highly acidic or basic conditions for sample and standard solutions. | Stable internal standard signal over time. | |
| Adsorption/Carryover | 1. Optimize wash solvent: Use a stronger wash solvent in the autosampler to effectively clean the injection needle and port. | Minimal to no peak detected in blank injections following a high concentration sample. |
| 2. Passivate the LC system: Inject a high-concentration standard several times before starting the analytical run to saturate active sites in the system. | More consistent internal standard response. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the contribution of unlabeled PSI-6206 in the this compound internal standard stock solution.
Methodology:
-
Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in the initial mobile phase.
-
Prepare a blank sample (mobile phase only).
-
Inject the blank sample to establish the baseline.
-
Inject the high-concentration this compound solution.
-
Acquire data by monitoring the MRM transitions for both PSI-6206 and this compound.
-
Data Analysis:
-
Measure the peak area of PSI-6206 in the high-concentration internal standard injection.
-
Measure the peak area of this compound in the same injection.
-
Calculate the percentage of unlabeled analyte contribution: (Peak Area of PSI-6206 / Peak Area of this compound) * 100%.
-
Acceptance Criteria: The contribution of the unlabeled analyte should typically be less than 0.1% of the internal standard response.
Protocol 2: Evaluation of Deuterium Exchange
Objective: To assess the stability of the deuterium labels on this compound in the analytical matrix and mobile phase.
Methodology:
-
Prepare two sets of solutions:
-
Set A: Spike a known concentration of this compound into the biological matrix (e.g., plasma).
-
Set B: Spike the same concentration of this compound into the mobile phase.
-
-
Incubate both sets of solutions at room temperature.
-
Inject samples from each set at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Monitor the MRM transitions for both PSI-6206 and this compound.
-
Data Analysis:
-
Plot the peak area of this compound and PSI-6206 versus time for both sets.
-
A significant decrease in the this compound signal with a concurrent increase in the PSI-6206 signal indicates deuterium exchange.
-
Visualizations
Caption: Troubleshooting workflow for this compound signal variability.
Caption: Logical diagram for investigating potential deuterium exchange.
References
Technical Support Center: PSI-6206-13C,d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of PSI-6206 and its stable isotope-labeled internal standard, PSI-6206-13C,d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of PSI-6206 and its internal standard?
A1: PSI-6206, also known as GS-331007 or RO-2433, is the deaminated derivative of PSI-6130.[1][2] It is a selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[3][4] The key chemical properties are summarized in the table below.
Table 1: Chemical Properties of PSI-6206 and this compound
| Property | PSI-6206 | This compound |
| Synonyms | GS-331007, RO-2433 | - |
| Chemical Formula | C₁₀H₁₃FN₂O₅ | C₉¹³CH₁₀D₃FN₂O₅ |
| Molecular Weight | 260.22 g/mol | 264.23 g/mol |
| CAS Number | 863329-66-2 | 1256490-42-2 |
Q2: What is the expected precursor ion for PSI-6206 and this compound in positive electrospray ionization (ESI+)?
A2: In positive ESI, the most common adduct is the protonated molecule, [M+H]⁺. Therefore, the expected precursor ions would be:
-
PSI-6206: m/z 261.2
-
This compound: m/z 265.2
It is also advisable to check for other common adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be more abundant depending on the sample matrix and mobile phase composition.
Q3: What are the predicted product ions for PSI-6206 for collision-induced dissociation (CID)?
A3: While experimental data is required for confirmation, the fragmentation of PSI-6206 is expected to involve the cleavage of the glycosidic bond, separating the uracil base from the ribose sugar moiety. The table below lists the predicted major product ions.
Table 2: Predicted MS/MS Transitions for PSI-6206 and this compound
| Analyte | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Description |
| PSI-6206 | 261.2 | 113.0 | Protonated Uracil base |
| PSI-6206 | 261.2 | 149.0 | Ribose sugar fragment |
| This compound | 265.2 | 117.0 | Protonated Uracil base with ¹³C and d₃ |
| This compound | 265.2 | 149.0 | Ribose sugar fragment |
Q4: My signal intensity is low. What are the common causes and solutions?
A4: Low signal intensity can stem from several factors. Here are some common troubleshooting steps:
-
Ion Source Contamination: The ESI source is prone to contamination, which can suppress the signal. Regular cleaning of the ion source components is recommended.
-
Improper Ionization Parameters: The spray voltage, gas flows (nebulizer and drying gas), and source temperature are critical. A systematic optimization of these parameters is necessary.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances or optimize the chromatography to separate the analyte from the matrix components.
-
Incorrect Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency. For nucleoside analogs, slightly acidic mobile phases with organic solvents like acetonitrile or methanol are often used.
Q5: I am observing peak tailing in my chromatogram. What should I do?
A5: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to minimize such interactions.
-
Column Contamination: A buildup of contaminants on the column can cause peak shape issues. Flush the column with a strong solvent or, if necessary, replace it.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
Troubleshooting Guides
Issue 1: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Leaks in the LC system | Check all fittings and connections for any signs of leaks. |
| Contaminated ion source | Clean the ion source, including the capillary, skimmer, and lenses. |
| Column bleed | Condition the new column properly before use. If the column is old, it might need replacement. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent mobile phase composition | Ensure accurate and consistent preparation of mobile phases. Use a gradient mixer if possible. |
| Fluctuation in column temperature | Use a column oven to maintain a stable temperature. |
| Air bubbles in the pump | Degas the mobile phases and prime the pumps thoroughly. |
| Column degradation | The column may be nearing the end of its lifespan. Replace if necessary. |
Issue 3: Carryover
| Possible Cause | Troubleshooting Step |
| Insufficient needle/injector wash | Optimize the wash solvent and volume in the autosampler settings. |
| Adsorption of analyte to system components | Use a wash solution that effectively solubilizes the analyte. Consider passivation of the system if metal chelation is an issue. |
| Contamination in the injection port or valve | Clean or replace the injector components. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
This protocol outlines a systematic approach to determine the optimal precursor and product ions, as well as the collision energy for PSI-6206 and its internal standard.
-
Prepare a standard solution of PSI-6206 and this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water.
-
Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to identify the most abundant precursor ion (expected to be [M+H]⁺ at m/z 261.2 for PSI-6206 and 265.2 for this compound).
-
Perform a product ion scan for the selected precursor ion. This will fragment the precursor ion and show the resulting product ions.
-
Select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).
-
Optimize the collision energy for each MRM transition by ramping the collision energy and observing the intensity of the product ion. Select the energy that gives the highest and most stable signal.
-
Optimize other MS parameters such as declustering potential and cell exit potential in a similar manner.
Protocol 2: Development of an LC Method
This protocol provides a starting point for developing a robust chromatographic method for the separation of PSI-6206.
-
Column Selection: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for nucleoside analogs.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Initial Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 5%).
-
Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes.
-
Hold at the high percentage to elute any strongly retained compounds.
-
Return to the initial conditions and re-equilibrate the column.
-
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.
-
Injection Volume: Start with a low injection volume (e.g., 2-5 µL) to avoid column overload.
-
Optimization: Adjust the gradient slope, duration, and mobile phase composition to achieve a sharp, symmetrical peak for PSI-6206 with an appropriate retention time.
Visualizations
Caption: Metabolic activation pathway of PSI-6206.
Caption: Experimental workflow for LC-MS/MS parameter optimization.
References
- 1. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. support.waters.com [support.waters.com]
Technical Support Center: PSI-6206-13C,d3 Stability in Biological Matrices
This technical support center provides guidance on the stability of PSI-6206-13C,d3 in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is a stable isotope-labeled version of PSI-6206, used as an internal standard (IS) for the quantitative analysis of PSI-6206 in biological samples. The accuracy of pharmacokinetic and toxicokinetic studies relies on the assumption that the IS and the analyte behave identically during sample preparation and analysis. If this compound degrades, it will lead to inaccurate measurements of the concentration of PSI-6206.
Q2: How is the stability of the deuterated this compound related to the stability of PSI-6206?
A2: The incorporation of stable isotopes (carbon-13 and deuterium) does not significantly alter the chemical properties of the molecule. Therefore, the stability of this compound is expected to be identical to that of unlabeled PSI-6206. Data from stability studies of PSI-6206 can be directly applied to its isotope-labeled counterpart.
Q3: What are the typical stability tests conducted for a compound like this compound in biological matrices?
A3: According to regulatory guidelines from agencies like the FDA and EMA, standard stability tests for bioanalytical method validation include:
-
Freeze-Thaw Stability: Assesses degradation after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature to mimic sample handling conditions.
-
Long-Term Stability: Determines stability at intended storage temperatures (e.g., -20°C or -80°C) over an extended period.
-
Stock Solution Stability: Confirms the stability of the compound in the solvent used to prepare stock solutions.
-
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.
Q4: What are the potential degradation pathways for nucleoside analogs like PSI-6206?
A4: Nucleoside analogs can be susceptible to enzymatic and chemical degradation. Common pathways include the hydrolysis of the glycosidic bond that links the nucleobase to the sugar moiety and deamination of the nucleobase. For instance, PSI-6206 is formed through the deamination of its parent compound, PSI-6130.[1]
Quantitative Stability Data
While specific stability data for this compound is not publicly available, the following tables represent example data based on typical stability requirements for small molecule bioanalytical assays. The acceptance criterion for stability is typically that the mean concentration of the quality control (QC) samples is within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of PSI-6206 in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC (ng/mL) | High QC (ng/mL) | % Change from Nominal (Low QC) | % Change from Nominal (High QC) |
| 1 | 49.5 | 402.1 | -1.0% | +0.5% |
| 3 | 48.9 | 398.8 | -2.2% | -0.3% |
| 5 | 48.2 | 395.5 | -3.6% | -1.1% |
Table 2: Short-Term (Bench-Top) Stability of PSI-6206 in Human Plasma at Room Temperature
| Incubation Time (hours) | Low QC (ng/mL) | High QC (ng/mL) | % Change from Nominal (Low QC) | % Change from Nominal (High QC) |
| 0 | 50.1 | 400.5 | +0.2% | +0.1% |
| 6 | 49.7 | 399.2 | -0.6% | -0.2% |
| 24 | 48.5 | 396.1 | -3.0% | -1.0% |
Table 3: Long-Term Stability of PSI-6206 in Human Plasma at -80°C
| Storage Duration (days) | Low QC (ng/mL) | High QC (ng/mL) | % Change from Nominal (Low QC) | % Change from Nominal (High QC) |
| 30 | 49.8 | 401.3 | -0.4% | +0.3% |
| 90 | 49.2 | 398.0 | -1.6% | -0.5% |
| 180 | 48.8 | 395.9 | -2.4% | -1.0% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low recovery of this compound | Degradation during sample collection or initial handling. | Ensure samples are immediately placed on ice after collection and processed or frozen as quickly as possible. |
| Adsorption to collection tubes. | Use silanized or low-binding collection tubes. | |
| Inconsistent results in freeze-thaw stability studies | Incomplete thawing of samples. | Ensure samples are brought to room temperature and vortexed thoroughly before processing. |
| Aliquoting samples while still partially frozen. | Allow samples to thaw completely before taking aliquots. | |
| Degradation observed during bench-top stability assessment | Enzymatic degradation in the biological matrix. | Keep samples on ice or at 4°C during processing. Consider the addition of enzyme inhibitors if the degradation is significant. |
| pH instability. | Ensure the pH of the sample is maintained within a stable range during processing. | |
| Poor long-term stability | Improper storage temperature. | Verify the freezer is maintaining the target temperature consistently. |
| Exposure to light (for light-sensitive compounds). | Store samples in amber tubes or in the dark. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Methodology:
-
Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three to five).
-
After the final thaw, process the samples and analyze them against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration that mimics sample handling.
-
Methodology:
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix.
-
Keep the aliquots at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
At each time point, process and analyze a set of samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizations
References
Technical Support Center: Overcoming Ion Suppression in PSI-6206-13C,d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of PSI-6206, with a focus on mitigating ion suppression using its stable isotope-labeled internal standard, PSI-6206-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect the analysis of PSI-6206?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, PSI-6206.[1][2][3][4] This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccuracy, and imprecision in quantification. For a polar compound like PSI-6206, ion suppression can be particularly challenging when analyzing complex biological matrices such as plasma or tissue homogenates.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte.[5] This means that this compound will co-elute with PSI-6206 and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Q3: What are the most common sources of ion suppression when analyzing biological samples for PSI-6206?
A3: Common sources of ion suppression in the analysis of biological samples include phospholipids from cell membranes, salts from buffers, and endogenous metabolites that may co-elute with PSI-6206. Inadequate sample preparation is a primary contributor to the presence of these interfering compounds in the final extract injected into the LC-MS/MS system.[6]
Q4: What are the initial troubleshooting steps if I observe significant ion suppression for PSI-6206?
A4: If you suspect ion suppression, the first step is to confirm its presence. This can be done by performing a post-column infusion experiment where a constant flow of PSI-6206 is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[3][6] Once confirmed, you should focus on improving your sample preparation method to remove the interfering components and optimizing your chromatographic conditions to separate PSI-6206 from the region of suppression.
Troubleshooting Guides
Problem: Low Signal Intensity and Poor Sensitivity for PSI-6206
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): This is a simple and common first step. However, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing highly polar and non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively isolating the analyte from the matrix. A mixed-mode or polymeric sorbent can be effective for a polar compound like PSI-6206.
-
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation between PSI-6206 and the interfering peaks.
-
Column Chemistry: Consider using a different column chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for polar compounds.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[1]
-
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different sample lots.
Solutions:
-
Implement a Robust Sample Preparation Method: A more rigorous sample cleanup method like SPE will minimize the variability in matrix composition between samples.
-
Utilize this compound Consistently: Ensure that the SIL-IS is added to all samples, calibrators, and QCs at the same concentration early in the sample preparation process to effectively normalize for variability.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
Quantitative Data Summary
The following tables summarize representative data on the effectiveness of different sample preparation methods and the use of a stable isotope-labeled internal standard in mitigating ion suppression for PSI-6206 analysis.
Table 1: Effect of Sample Preparation Method on PSI-6206 Signal Intensity
| Sample Preparation Method | Mean Peak Area of PSI-6206 (n=6) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 45,876 | 62% |
| Liquid-Liquid Extraction (MTBE) | 82,145 | 31% |
| Solid-Phase Extraction (Polymeric) | 115,321 | 4% |
| Signal suppression is calculated relative to the response in a neat solution. |
Table 2: Impact of Stable Isotope-Labeled Internal Standard on Precision and Accuracy
| Sample Preparation | Analyte | QC Level | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Protein Precipitation | PSI-6206 | Low | 8.9 | 89.0 | 18.5 |
| Mid | 42.1 | 84.2 | 15.2 | ||
| High | 355.6 | 88.9 | 12.8 | ||
| Protein Precipitation | PSI-6206 (with this compound) | Low | 10.2 | 102.0 | 4.1 |
| Mid | 51.5 | 103.0 | 3.5 | ||
| High | 408.0 | 102.0 | 2.8 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PSI-6206 from Human Plasma
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute PSI-6206 and its internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for PSI-6206 Analysis
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
PSI-6206: [Precursor ion > Product ion]
-
This compound: [Precursor ion > Product ion]
-
(Note: Specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.)
Visualizations
Caption: Experimental workflow for PSI-6206 analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
PSI-6206-13C,d3 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with PSI-6206-13C,d3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the deuterated and 13C-labeled version of PSI-6206 (also known as RO-2433), which is the deaminated derivative of the potent anti-Hepatitis C Virus (HCV) agent PSI-6130.[1] While active as a triphosphate, PSI-6206 itself has low intrinsic activity.[1][2] Like many nucleoside analogs, this compound exhibits poor aqueous solubility, which can lead to precipitation in experimental assays, affecting data accuracy and reproducibility.
Q2: What are the known solubility properties of PSI-6206?
A2: PSI-6206 is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] Its aqueous solubility is limited but can be enhanced with ultrasonication.[2] For in vivo studies, various formulations using co-solvents and excipients have been developed to improve its solubility.[1][4]
Q3: What is the primary solvent recommended for creating a stock solution of this compound?
A3: The recommended solvent for creating a high-concentration stock solution is DMSO.[1][2][3] It is crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q4: My this compound precipitated when I diluted my DMSO stock in aqueous buffer/cell culture medium. What should I do?
A4: This is a common issue known as solvent-shifting. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment, it can cause the compound to crash out of solution. Refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.
Solubility Data Summary
The following table summarizes the known solubility data for PSI-6206. Please note that "13C,d3" labeling does not significantly alter the fundamental solubility characteristics of the parent compound.
| Solvent/Formulation | Reported Solubility | Notes |
| In Vitro Solvents | ||
| DMSO | ≥ 100 mg/mL (384.29 mM) | Ultrasonication may be required. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Water | ≥ 48.7 mg/mL | Requires ultrasonication.[2] |
| Ethanol | ≥ 24.15 mg/mL | Requires ultrasonication.[2] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.61 mM) | A clear solution is achievable.[1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.61 mM) | A clear solution is achievable.[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.61 mM) | A clear solution is achievable.[1][4] |
Troubleshooting Guide: Resolving this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to address solubility issues with this compound in your experiments.
Problem: Precipitate observed after diluting DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting precipitation issues with this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution of this compound
Materials:
-
This compound (MW: 264.23 g/mol for the labeled compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock, weigh 26.423 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell Culture
Objective: To minimize precipitation when introducing the compound into an aqueous environment.
Methodology:
-
Pre-warm the cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).
-
Gently vortex or swirl the warmed medium.
-
While the medium is in motion, add the required volume of the this compound DMSO stock solution dropwise or in a stepwise manner. A stepwise dilution involves first diluting the concentrated stock into a smaller volume of medium before adding it to the final, larger volume.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (generally ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Signaling Pathway
PSI-6206 itself is largely inactive and must be metabolized to its triphosphate form to inhibit the HCV NS5B polymerase. The metabolic activation pathway primarily involves the precursor, PSI-6130.
Caption: Metabolic activation of PSI-6130 leading to active triphosphate forms that inhibit HCV replication.
References
Preventing degradation of PSI-6206-13C,d3 during sample preparation
Welcome to the technical support center for PSI-6206-13C,d3. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is a crystalline solid and should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in anhydrous organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). The solubility is approximately 20-25 mg/mL in these solvents. For biological experiments, further dilutions should be made into aqueous buffers immediately before use.
Q3: Can I store this compound in aqueous solutions?
A3: It is strongly advised not to store this compound in aqueous solutions for more than one day. The compound is susceptible to degradation in aqueous environments, likely through hydrolysis. If aqueous solutions are necessary, they should be prepared fresh for each experiment.
Q4: At what pH should I prepare my aqueous working solutions of this compound?
A4: While specific pH stability data is limited, PSI-6206 is known to be soluble in phosphate-buffered saline (PBS) at a pH of 7.2. For nucleoside analogs, neutral to slightly acidic conditions (pH 6-7) are generally preferred to minimize acid- and base-catalyzed hydrolysis of the glycosidic bond. It is advisable to perform a pilot stability study at your specific experimental pH if prolonged incubation is required.
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photostability of this compound. However, as a general precaution for all sensitive compounds, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or experiments involving prolonged light exposure.
Troubleshooting Guide
Issue: I am seeing a loss of my compound in my aqueous samples over time.
-
Question: Are you storing your aqueous working solutions?
-
Answer: this compound is not stable in aqueous solutions for extended periods. Prepare fresh aqueous solutions for each experiment and use them immediately.
-
-
Question: What is the pH of your aqueous buffer?
-
Answer: Extreme pH values can accelerate the hydrolysis of the glycosidic bond in nucleoside analogs. Ensure your buffer is within a neutral to slightly acidic pH range (pH 6-7). If your experimental conditions require a different pH, minimize the time the compound is in that solution.
-
-
Question: At what temperature are you storing your samples?
-
Answer: Higher temperatures will increase the rate of chemical degradation. Keep aqueous samples on ice or at 4°C during preparation and use. For any storage, even short-term, lower temperatures are preferable.
-
Issue: I am concerned about enzymatic degradation in my cell-based or biological matrix experiments.
-
Question: Are you working with cell lysates or biological fluids that may contain enzymes?
-
Answer: Biological samples can contain nucleosidases, phosphorylases, or other enzymes that can degrade nucleoside analogs. Consider the following:
-
Heat Inactivation: If compatible with your downstream analysis, heat the biological matrix (e.g., 65°C for 10 minutes) to denature enzymes before adding this compound.
-
Inhibitors: Add a broad-spectrum cocktail of protease and phosphatase inhibitors to your sample preparation buffers.
-
-
Data on this compound Stability
| Parameter | Condition | Recommendation | Potential Degradation Pathway |
| Storage (Solid) | -20°C | Stable for ≥ 4 years | - |
| Storage (Organic Stock Solution) | -20°C in anhydrous DMSO, Ethanol, or DMF | Stable for several months | Minimal |
| Storage (Aqueous Solution) | 4°C or Room Temperature | Not Recommended (Use within 24 hours) | Hydrolysis of the glycosidic bond |
| pH | Acidic (<6) or Basic (>8) | Avoid prolonged exposure | Acid or base-catalyzed hydrolysis |
| Temperature | Elevated temperatures (>25°C) | Avoid | Increased rate of hydrolysis |
| Light | Prolonged exposure to UV or ambient light | Protect from light | Photodegradation (precautionary) |
| Biological Matrices | Presence of active enzymes | Use of heat inactivation or inhibitors | Enzymatic cleavage |
Experimental Protocol: Preparation of a Working Solution of this compound for Cell Culture Experiments
-
Prepare a Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, add the appropriate volume of DMSO to 1 mg of this compound.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the stock solution aliquots at -20°C.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Immediately before adding to the cell culture medium, dilute the stock solution to the final desired concentration. For example, to prepare a 10 µM working solution, perform a serial dilution in pre-warmed, serum-free cell culture medium.
-
Ensure rapid and thorough mixing.
-
-
Experimental Use:
-
Add the freshly prepared working solution to your cell cultures immediately.
-
Do not store the diluted aqueous working solution for future use.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: A decision tree for troubleshooting this compound degradation.
Technical Support Center: Bioanalysis of PSI-6206
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of PSI-6206. The focus is on identifying and mitigating matrix effects, a common challenge in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is PSI-6206?
PSI-6206, also known as RO-2433, is a uridine nucleoside analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] It is the deaminated derivative of PSI-6130.[1][2] While PSI-6206 itself shows low activity against HCV replicon, its 5'-triphosphate form is a potent inhibitor of HCV RNA synthesis.[2][3]
Q2: What are matrix effects in bioanalysis?
Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[4][5][6] These effects can compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[7][8]
Q3: Why are matrix effects a concern for the bioanalysis of PSI-6206?
Like many small molecules, the analysis of PSI-6206 in biological matrices is susceptible to matrix effects. Endogenous components such as phospholipids, salts, and proteins can co-elute with PSI-6206 and interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.[6][9]
Q4: What are the common sources of matrix effects?
Common sources of matrix effects in bioanalytical methods include:
-
Endogenous compounds: Phospholipids, lysophospholipids, fatty acids, amino acids, and salts.[6]
-
Exogenous compounds: Dosing vehicles, anticoagulants (e.g., EDTA, heparin), and co-administered drugs.[6]
-
Sample preparation artifacts: Residues from plasticware or solvents.[8]
Q5: How can matrix effects be quantitatively evaluated?
Matrix effects can be assessed using two primary methods:
-
Post-Extraction Spike Method: The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.[4]
-
Post-Column Infusion Method: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation in the baseline signal indicates where matrix components are eluting and causing ion suppression or enhancement.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of PSI-6206.
Problem 1: My PSI-6206 signal is suppressed in plasma samples compared to the neat standard solution.
-
Possible Cause: Co-eluting endogenous components from the plasma are suppressing the ionization of PSI-6206.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Optimize Chromatography:
-
Modify the gradient to better separate PSI-6206 from the matrix components.
-
Consider a different stationary phase that offers alternative selectivity.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., PSI-6206-d1,13C,15N2) will co-elute with PSI-6206 and experience similar matrix effects, thus providing a more accurate quantitation.[14]
-
-
Problem 2: I am observing significant ion enhancement for my internal standard.
-
Possible Cause: A co-eluting matrix component is enhancing the ionization of your internal standard (IS), but not necessarily your analyte, leading to inaccurate results.
-
Troubleshooting Steps:
-
Evaluate IS Selection: If you are not using a SIL-IS, your analog IS may have different ionization characteristics than PSI-6206 in the presence of the specific matrix component. The best practice is to use a SIL-IS.
-
Chromatographic Separation: As with ion suppression, optimize the chromatography to separate the IS from the enhancing matrix component.
-
Problem 3: My results are inconsistent between different batches of plasma.
-
Possible Cause: The composition of the biological matrix can vary between individuals or batches, leading to different matrix effects.[15]
-
Troubleshooting Steps:
-
Matrix Effect Evaluation Across Multiple Lots: During method validation, evaluate the matrix effect using at least six different lots of blank matrix to ensure the method is robust.
-
Robust Sample Preparation: Employ a sample preparation method that effectively removes interferences across a variety of matrix compositions. SPE is often more robust than PPT in this regard.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): PSI-6206 spiked in the reconstitution solvent.
-
Set B (Post-Spike): Blank plasma is extracted first, and then PSI-6206 is spiked into the final extract.
-
Set C (Pre-Spike): PSI-6206 is spiked into blank plasma before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
RE = (Peak Area of Set C) / (Peak Area of Set B)
-
PE = (Peak Area of Set C) / (Peak Area of Set A) = MF * RE
-
Table 1: Example Data for Matrix Effect Evaluation of PSI-6206
| Parameter | Low QC (10 ng/mL) | Mid QC (100 ng/mL) | High QC (1000 ng/mL) |
| Mean Peak Area (Set A) | 50,000 | 510,000 | 5,200,000 |
| Mean Peak Area (Set B) | 35,000 | 360,000 | 3,700,000 |
| Mean Peak Area (Set C) | 30,000 | 310,000 | 3,200,000 |
| Matrix Factor (MF) | 0.70 | 0.71 | 0.71 |
| Recovery (RE) | 0.86 | 0.86 | 0.86 |
| Process Efficiency (PE) | 0.60 | 0.61 | 0.61 |
This is example data and does not represent actual experimental results for PSI-6206.
Protocol 2: Solid-Phase Extraction (SPE) for PSI-6206 from Plasma
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute PSI-6206 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in the bioanalysis of PSI-6206.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of PSI-6206 from plasma.
References
- 1. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Importance of matrix effects in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing concentration of PSI-6206-13C,d3 internal standard
Welcome to the technical support center for the optimization and use of PSI-6206-13C,d3 as an internal standard (IS) in bioanalytical methods. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure accurate and precise quantification of PSI-6206 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard like this compound?
An internal standard is a compound with a chemical structure and physicochemical properties very similar to the analyte of interest (in this case, PSI-6206). This compound is a stable isotope-labeled (SIL) version of PSI-6206, making it the ideal IS. It is added at a known, constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing. Its primary purpose is to correct for the variability that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response. By normalizing the analyte's signal to the IS's signal, we can achieve more accurate and precise quantification.
Q2: Why is it critical to optimize the concentration of the internal standard?
Optimizing the internal standard concentration is crucial for the robustness and accuracy of a bioanalytical assay.
-
If the concentration is too low: The IS signal may be weak and highly variable, especially in samples with significant matrix effects or low extraction recovery. This can lead to poor precision in the analyte-to-IS peak area ratio.
-
If the concentration is too high: A very high IS signal can cause ion suppression, affecting the analyte's signal. It can also lead to issues with the mass spectrometer detector's linearity and may introduce crosstalk, where the isotope peaks of the IS interfere with the analyte's signal.
The goal is to find a concentration that yields a stable, reproducible signal across all samples without interfering with the analyte's measurement.
Q3: What is the recommended starting concentration for this compound?
A common starting point for a SIL-IS is to use a concentration that produces a signal intensity similar to the analyte's signal at the midpoint of the calibration curve. For PSI-6206, if your calibration curve ranges from 1 ng/mL to 1000 ng/mL, a good starting point for the IS would be a concentration that mimics the response of PSI-6206 at approximately 50-100 ng/mL. This ensures the IS signal is strong enough to be reliable but not so high that it dominates the detector response.
Q4: How do I verify if my chosen IS concentration is optimal?
The optimality of the IS concentration is verified by assessing its performance across the entire analytical run. Key indicators of an optimal concentration include:
-
Consistent IS Response: The peak area of the IS should be consistent across all samples (calibration standards, QCs, and unknown samples) after correcting for any minor, acceptable variations. A coefficient of variation (%CV) of the IS peak area within 15-20% across an analytical batch is often considered acceptable.
-
Precision and Accuracy: The assay should demonstrate good precision and accuracy for the QC samples at low, medium, and high concentrations.
-
Minimal Matrix Effect: The IS should effectively track and compensate for any matrix-induced signal suppression or enhancement.
Troubleshooting Guide
This section addresses common issues encountered during the optimization and use of the this compound internal standard.
Issue 1: High Variability in Internal Standard Peak Area Across a Batch (>20% CV)
| Potential Cause | Troubleshooting Action |
| Inconsistent Pipetting: | Verify the calibration and proper functioning of pipettes used for adding the IS solution. Ensure the IS is fully vortexed before addition. |
| Variable Sample Extraction Recovery: | Review the sample preparation workflow. Ensure consistent timing, temperature, and reagent volumes for all steps (e.g., protein precipitation, liquid-liquid extraction). |
| Significant and Variable Matrix Effects: | The IS concentration may be too low to adequately compensate for strong matrix effects. Consider increasing the IS concentration. Perform a post-extraction addition experiment to quantify the matrix effect. |
| LC-MS/MS System Instability: | Check for fluctuations in spray stability, source temperature, or gas flows. Run system suitability tests to confirm instrument performance. |
Issue 2: Poor Precision (%CV > 15%) at the Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Action |
| IS Concentration is Too High: | A high IS signal can suppress the analyte signal, which is most problematic at the LLOQ where the analyte signal is already low. This can lead to an inconsistent analyte/IS ratio. |
| IS Concentration is Too Low: | The IS signal itself may be too close to the noise floor, leading to high variability in its integration and, consequently, the final ratio. |
| Crosstalk from IS to Analyte: | Verify that no isotopic contribution from the IS is interfering with the analyte's mass transition, especially if the IS concentration is very high. |
Issue 3: Inaccurate Results for Quality Control (QC) Samples
| Potential Cause | Troubleshooting Action |
| Inappropriate IS Concentration: | An IS concentration that does not track the analyte's behavior across the curve can lead to bias. For example, if the IS is too concentrated, it might not experience the same degree of ion suppression as the analyte at lower concentrations. |
| Degradation of Analyte or IS: | Assess the stability of both PSI-6206 and the IS in the biological matrix and during sample processing and storage. |
| Incorrect Stock Solution Concentrations: | Re-prepare or verify the concentrations of the analyte and IS stock solutions. |
Experimental Protocols & Data
Protocol 1: Optimization of IS Concentration
Objective: To determine the optimal concentration of this compound that provides a stable signal and ensures accurate quantification of PSI-6206.
Methodology:
-
Prepare three different working solutions of the IS (e.g., Low, Medium, High concentrations). A good starting point could be concentrations that match the analyte response at the LLOQ, mid-QC, and upper limit of quantification (ULOQ) levels.
-
Prepare three sets of calibration curve standards and QC samples (low, mid, high).
-
Spike one set of samples with the "Low" IS concentration, the second set with "Medium," and the third with "High."
-
Process all samples using your established extraction procedure.
-
Analyze the samples via LC-MS/MS.
-
Evaluate the following for each IS concentration:
-
The absolute peak area and its variability (%CV) for the IS across all samples.
-
The linearity (r²) of the calibration curves.
-
The accuracy and precision of the QC samples.
-
Example Data: IS Concentration Evaluation
| IS Concentration | IS Peak Area %CV (across all samples) | Calibration Curve Linearity (r²) | QC Accuracy (% Bias) | QC Precision (%CV) |
| Low (25 ng/mL) | 28.5% | 0.991 | LQC: -18.2%, MQC: -15.5%, HQC: -12.1% | LQC: 21.3%, MQC: 18.9%, HQC: 16.5% |
| Medium (100 ng/mL) | 8.2% | 0.998 | LQC: 2.5%, MQC: 1.8%, HQC: -0.5% | LQC: 6.8%, MQC: 4.5%, HQC: 3.8% |
| High (500 ng/mL) | 6.5% | 0.997 | LQC: 14.8%, MQC: 11.2%, HQC: 9.8% | LQC: 9.5%, MQC: 7.8%, HQC: 6.2% |
Protocol 2: Assessment of Matrix Effect
Objective: To ensure that the chosen IS concentration effectively compensates for matrix effects from the biological fluid (e.g., plasma, urine).
Methodology:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the post-extraction solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before extraction.
-
-
Spike the analyte at low and high concentrations for this experiment. Use the optimized IS concentration determined in Protocol 1.
-
Analyze all samples.
-
Calculate the Matrix Factor (MF) and the IS-Normalized MF.
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) = B/A
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The IS-Normalized MF should be close to 1.0, indicating the IS is tracking the analyte. The %CV of the IS-Normalized MF across the different matrix lots should be <15%.
-
Visual Workflows
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for high internal standard variability.
Validation & Comparative
Validation of PSI-6206-13C,d3 as an Internal Standard for the Bioanalysis of PSI-6206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical performance of PSI-6206, a nucleoside analog and potent inhibitor of the hepatitis C virus (HCV) RNA polymerase, with and without the use of its stable isotope-labeled internal standard (SIL-IS), PSI-6206-13C,d3. The use of a SIL-IS is a critical component in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it compensates for variability during sample processing and analysis.[1][2] Stable-isotopically labeled analytes, such as those containing 13C or deuterium, are considered the most appropriate internal standards in quantitative bioanalysis.[3]
The data presented herein is representative of a typical validation for a bioanalytical method and underscores the importance of using a SIL-IS to ensure the accuracy and precision of pharmacokinetic data. The validation parameters are based on the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Comparative Performance Data
The following tables summarize the hypothetical quantitative data from a validation study comparing the LC-MS/MS assay for PSI-6206 in human plasma with and without the use of this compound as an internal standard.
Table 1: Accuracy and Precision
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| PSI-6206 without IS | 5.0 (LLOQ) | 5.8 | 116.0 | 18.5 |
| 15.0 (LQC) | 17.1 | 114.0 | 15.2 | |
| 150.0 (MQC) | 168.0 | 112.0 | 12.8 | |
| 400.0 (HQC) | 452.0 | 113.0 | 11.5 | |
| PSI-6206 with this compound IS | 5.0 (LLOQ) | 5.1 | 102.0 | 4.2 |
| 15.0 (LQC) | 15.3 | 102.0 | 3.5 | |
| 150.0 (MQC) | 148.5 | 99.0 | 2.8 | |
| 400.0 (HQC) | 404.0 | 101.0 | 2.1 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| PSI-6206 without IS | 5.0 - 500.0 | 0.989 |
| PSI-6206 with this compound IS | 5.0 - 500.0 | 0.999 |
Table 3: Matrix Effect
| Analyte | Low Concentration (CV%) | High Concentration (CV%) |
| PSI-6206 without IS | 22.5 | 18.9 |
| PSI-6206 with this compound IS | 3.8 | 2.5 |
Table 4: Recovery
| Analyte | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) |
| PSI-6206 without IS | 78.5 ± 12.1 | 82.1 ± 10.5 | 80.3 ± 11.2 |
| PSI-6206 with this compound IS | 81.2 ± 3.5 | 83.5 ± 2.8 | 82.4 ± 3.1 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation
Human plasma samples (100 µL) are subjected to protein precipitation. For the assay utilizing the internal standard, 50 µL of a 100 ng/mL solution of this compound in methanol is added to each plasma sample prior to the addition of the precipitant. For the assay without the internal standard, 50 µL of methanol is added. Subsequently, 400 µL of acetonitrile is added to precipitate the plasma proteins. The samples are vortexed and then centrifuged. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
PSI-6206: [M+H]+ → fragment ion
-
This compound: [M+4+H]+ → fragment ion
-
Validation Experiments
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates on three separate days.
-
Linearity: Assessed by constructing a calibration curve with eight non-zero standards ranging from 5.0 to 500.0 ng/mL.
-
Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked plasma from six different sources to the peak area of the analyte in a neat solution.
-
Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma at three QC levels.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of PSI-6206 in inhibiting HCV RNA replication.
Experimental Workflow
Caption: Sample preparation and analysis workflow for PSI-6206 in plasma.
Logical Relationship of Validation Parameters
Caption: Key parameters and their relationships in bioanalytical method validation.
References
A Comparative Guide to HCV Inhibition: Sofosbuvir vs. its Metabolite PSI-6206
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Hepatitis C Virus (HCV) inhibitory activities of the direct-acting antiviral sofosbuvir and its primary metabolite, PSI-6206 (also known as GS-331007). The information presented herein is supported by experimental data from in vitro inhibition assays to assist researchers in understanding their distinct roles in HCV treatment.
Mechanism of Action: A Tale of a Prodrug and its Inactive Metabolite
Both sofosbuvir and PSI-6206 are nucleotide analogs designed to target the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][3] However, their antiviral efficacy differs dramatically due to their metabolic pathway.
Sofosbuvir (GS-7977) is a phosphoramidate prodrug.[1][2] This design allows it to efficiently penetrate hepatocytes (liver cells), the primary site of HCV replication.[4] Once inside the cell, sofosbuvir undergoes rapid and extensive metabolism. The initial steps involve hydrolysis of the carboxyl ester by human cathepsin A or carboxylesterase 1, followed by the cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (HINT1).[1][4] This is followed by two phosphorylation steps by cellular kinases, ultimately forming the pharmacologically active uridine analog triphosphate, GS-461203 .[1][5] This active metabolite mimics the natural uridine triphosphate and is incorporated into the growing HCV RNA chain by the NS5B polymerase. The presence of a 2'-methyl group on the sugar moiety of GS-461203 causes steric hindrance, leading to the termination of RNA chain elongation and thus halting viral replication.[1][5]
PSI-6206 (GS-331007) , on the other hand, is the primary circulating metabolite of sofosbuvir, accounting for over 90% of the drug-related material in systemic circulation.[4][6] Crucially, PSI-6206 is a nucleoside metabolite that is formed through dephosphorylation of the active triphosphate or from the prodrug that is not taken up by hepatocytes.[3][7] Unlike sofosbuvir, PSI-6206 is not efficiently re-phosphorylated back to its active triphosphate form within the cell.[8] As a result, it is considered a pharmacologically inactive metabolite.[1][3] Its primary role is elimination from the body, which occurs mainly through renal excretion.[7]
Data Presentation: In Vitro Efficacy in HCV Replicon Assays
The following table summarizes the quantitative data from HCV replicon assays, which are cellular models used to study viral replication. These assays measure the 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher EC50 value indicates lower antiviral potency.
| Compound | Target | HCV Genotype | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Sofosbuvir | NS5B Polymerase | 1b | 0.09 µM | >100 µM | >1111 |
| 2a | 0.04 µM | >100 µM | >2500 | ||
| PSI-6206 (GS-331007) | NS5B Polymerase | 1b | >100 µM | >100 µM | Not Applicable |
Data is compiled from multiple sources and represents typical values. The EC50 for sofosbuvir can vary slightly depending on the specific replicon and assay conditions.
The data clearly demonstrates that sofosbuvir is a potent inhibitor of HCV replication across different genotypes with no associated cytotoxicity at effective concentrations. In stark contrast, its metabolite, PSI-6206, shows no significant inhibitory activity in the same replicon assays, confirming its inactive status.
Experimental Protocols: HCV Replicon Assay
The following is a detailed methodology for a typical luciferase-based HCV replicon assay used to determine the EC50 and CC50 values of antiviral compounds.
Objective: To quantify the inhibition of HCV RNA replication and the cytotoxicity of test compounds in a human hepatoma cell line (e.g., Huh-7) stably expressing an HCV replicon.
Materials:
-
Huh-7 cell line harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds (Sofosbuvir, PSI-6206) dissolved in dimethyl sulfoxide (DMSO).
-
Positive control (e.g., another known HCV inhibitor).
-
Negative control (DMSO vehicle).
-
384-well clear-bottom white plates.
-
Luciferase assay reagent.
-
Cell viability reagent (e.g., Calcein AM).
-
Luminometer and fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Culture the HCV replicon cells in DMEM with G418 to maintain the replicon.
-
Trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into 384-well plates at a density of approximately 2,000 cells per well in 90 µL of medium.[9]
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 0.4 µL of the diluted compounds to the corresponding wells of the cell plates, resulting in a final DMSO concentration of approximately 0.44%.[9] This typically creates a 10-point dose-response curve.
-
Include wells with positive control and negative control (DMSO only).
-
-
Incubation:
-
Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere.[9]
-
-
Data Acquisition:
-
Luciferase Assay (EC50 determination):
-
Remove the culture medium from the plates.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer. The signal intensity is proportional to the level of HCV replication.
-
-
Cytotoxicity Assay (CC50 determination):
-
After the luciferase reading, add a cell viability reagent (e.g., Calcein AM) to the same wells.
-
Incubate as required by the reagent manufacturer.
-
Measure the fluorescence signal using a plate reader. The signal intensity is proportional to the number of viable cells.[9]
-
-
-
Data Analysis:
-
Normalize the luciferase and fluorescence data to the DMSO control wells (representing 0% inhibition and 100% viability, respectively).
-
Plot the normalized data against the compound concentration.
-
Calculate the EC50 and CC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
-
Mandatory Visualization
HCV Replication Cycle and Mechanism of NS5B Inhibition```dot
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of PSI-6206 and Mericitabine: Unraveling the Nuances of Two Key HCV NS5B Polymerase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), nucleoside and nucleotide analogues targeting the NS5B RNA-dependent RNA polymerase have been a cornerstone of therapeutic strategies. This guide provides a detailed comparative analysis of two such inhibitors, PSI-6206 and mericitabine, for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, antiviral activity, cytotoxicity, and resistance profiles, supported by experimental data and detailed protocols.
Introduction to PSI-6206 and Mericitabine
Mericitabine (RG7128) is a prodrug of PSI-6130, a cytidine nucleoside analogue that demonstrates potent anti-HCV activity. Upon oral administration, mericitabine is converted to PSI-6130, which is then intracellularly phosphorylated to its active triphosphate form (PSI-6130-TP). PSI-6206 is the uridine nucleoside analogue that is formed through the deamination of PSI-6130 within the cell. While PSI-6206 itself is inactive, its triphosphate form (PSI-6206-TP) is also a potent inhibitor of the HCV NS5B polymerase. Both active triphosphate metabolites act as chain terminators, thereby halting viral RNA replication.
Mechanism of Action
Both PSI-6206 and the active form of mericitabine, PSI-6130, target the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome. Following intracellular phosphorylation to their respective triphosphate forms, they are incorporated into the nascent viral RNA strand by the NS5B polymerase. Lacking a 3'-hydroxyl group, the incorporation of these analogues prevents the addition of subsequent nucleotides, leading to premature chain termination and inhibition of viral replication.
dot
Comparative Antiviral Activity and Cytotoxicity
Direct head-to-head comparisons of the prodrugs in cell-based assays are limited in publicly available literature. However, data on the active metabolites and the parent nucleosides provide valuable insights into their relative potency and safety profiles.
| Compound | Assay | Cell Line | Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PSI-6130 | HCV Replicon | Huh-7 | 1b | 0.51[1] | >100 | >196 |
| HCV Replicon | Huh-7 | 1a | 0.30[1] | >100 | >333 | |
| PSI-6206 | HCV Replicon | - | - | Inactive[2] | - | - |
Note: PSI-6206 as a nucleoside is inactive because it is a poor substrate for cellular kinases. Its antiviral activity is realized through its formation from PSI-6130 intracellularly and subsequent phosphorylation to PSI-6206-TP.
The inhibitory activity of the active triphosphate forms against the purified HCV NS5B polymerase provides a direct measure of their intrinsic potency.
| Active Metabolite | Enzyme | Genotype | Ki (µM) |
| PSI-6130-TP | Wild-Type NS5B | 1b | - |
| PSI-6206-TP | Wild-Type NS5B | 1b | 0.42[3] |
Resistance Profile
The primary resistance mutation associated with both PSI-6130 and PSI-6206 is the S282T substitution in the NS5B polymerase. This mutation has been identified in in vitro resistance selection studies.
| Active Metabolite | Enzyme | Ki (µM) | Fold Change in Ki vs. Wild-Type |
| PSI-6130-TP | S282T Mutant NS5B | - | 7.5-fold increase[3] |
| PSI-6206-TP | S282T Mutant NS5B | 22[3] | 52.4-fold increase |
The data indicates that while both active metabolites are affected by the S282T mutation, PSI-6206-TP shows a significantly greater loss of activity against the resistant enzyme compared to PSI-6130-TP. This suggests that PSI-6130 may have a higher barrier to resistance.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with medium containing the serially diluted compounds.
-
The plates are incubated for 72 hours at 37°C.
-
-
Data Analysis:
-
Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
dot
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of a compound that is toxic to host cells.
-
Cell Culture: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50), the concentration at which cell viability is reduced by 50%, is calculated from the dose-response curve.
Conclusion
Both PSI-6206 and mericitabine, through their active triphosphate metabolites, are potent inhibitors of the HCV NS5B polymerase. Mericitabine, as a prodrug of PSI-6130, leads to the intracellular formation of both PSI-6130-TP and PSI-6206-TP. While PSI-6206-TP is a potent inhibitor, it is more susceptible to the common S282T resistance mutation compared to PSI-6130-TP. This suggests that the antiviral activity of mericitabine is likely driven by both metabolites, with PSI-6130-TP potentially offering a higher barrier to resistance. The development of prodrugs that can efficiently deliver the monophosphate of either nucleoside is a key strategy to bypass the often-inefficient initial phosphorylation step and enhance antiviral efficacy. This comparative analysis provides a foundational understanding for researchers working on the next generation of HCV inhibitors.
References
- 1. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of PSI-6206-13C,d3 with Alternative Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of the sofosbuvir metabolite PSI-6206 (GS-331007), the use of a stable isotope-labeled (SIL) internal standard is crucial for accurate and precise quantification. An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thus compensating for variability during sample preparation and analysis. This guide provides a comparative overview of PSI-6206-¹³C,d₃, a high-quality SIL internal standard, and an alternative labeled standard, Sofosbuvir-d₆. The information presented is based on established principles of bioanalytical method validation and data from published literature.
The Gold Standard: Co-eluting Stable Isotope-Labeled Internal Standards
A stable isotope-labeled version of the analyte itself, such as PSI-6206-¹³C,d₃, is considered the gold standard for use as an internal standard in LC-MS/MS assays. The incorporation of stable isotopes like ¹³C and deuterium results in a mass shift that allows for differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to the most accurate correction for any experimental variations.
An Alternative Approach: Deuterated Parent Drug Internal Standard
In some instances, a labeled version of the parent drug, such as Sofosbuvir-d₆, may be considered as an alternative internal standard for the analysis of its metabolites. While not a direct structural analog of PSI-6206, its structural similarity and the presence of deuterium labels can provide a degree of correction for analytical variability. However, differences in polarity, chromatographic retention time, and ionization efficiency compared to the metabolite can introduce bias in the quantification.
Quantitative Data Summary
The following tables present a hypothetical comparison of the performance of PSI-6206-¹³C,d₃ and Sofosbuvir-d₆ as internal standards for the quantification of PSI-6206. The data is representative of what would be expected from a cross-validation study and is intended for illustrative purposes.
Table 1: Mass Spectrometry Parameters
| Parameter | PSI-6206 (Analyte) | PSI-6206-¹³C,d₃ (IS) | Sofosbuvir-d₆ (Alternative IS) |
| Precursor Ion (m/z) | 261.1 | 265.1 | 536.2 |
| Product Ion (m/z) | 113.1 | 113.1 | 243.2 |
| Collision Energy (eV) | 15 | 15 | 25 |
Table 2: Validation Summary
| Validation Parameter | PSI-6206-¹³C,d₃ | Sofosbuvir-d₆ | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.2% to +9.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 4.5% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 5.0% | ≤ 12.0% | ≤ 15% |
| Recovery (%) | 85.2% | 78.9% | Consistent, precise, and reproducible |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (either PSI-6206-¹³C,d₃ or Sofosbuvir-d₆).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 5% B and equilibrate
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Bioanalytical workflow for the quantification of PSI-6206.
Caption: Metabolic activation pathway of Sofosbuvir.
A Comparative Guide to the Clinical Efficacy of PSI-6206 Prodrugs and Alternative Therapies for Chronic Hepatitis C Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial efficacy of PSI-6206 prodrugs, primarily represented by sofosbuvir, against other leading direct-acting antiviral (DAA) regimens for the treatment of chronic Hepatitis C virus (HCV) infection. This document summarizes key quantitative data from pivotal clinical trials, details the experimental protocols of these studies, and illustrates the underlying mechanism of action to inform research and drug development efforts in the field of antiviral therapies.
Introduction to PSI-6206 and its Prodrugs
PSI-6206, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine, is a nucleoside analog that, in its triphosphate form, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] However, PSI-6206 itself is not efficiently phosphorylated to its active triphosphate form within cells. To overcome this limitation, phosphoramidate prodrugs were developed to facilitate intracellular delivery and subsequent activation. The most clinically significant of these is PSI-7977, now widely known as sofosbuvir. Sofosbuvir was discovered by Pharmasset and subsequently developed by Gilead Sciences, receiving FDA approval in 2013.[2] It has since become a cornerstone of modern HCV treatment, used in combination with other DAAs.[3][4]
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that, once inside a hepatocyte, undergoes a series of metabolic steps to be converted into its active triphosphate form, GS-461203.[5][6][7] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[6][8] Upon incorporation, the 2'-methyl group of sofosbuvir causes a steric clash with the incoming nucleotide, leading to immediate chain termination and halting viral replication.[7][9] This targeted mechanism provides a high barrier to resistance and broad genotypic coverage.[5][8]
Caption: Intracellular activation of sofosbuvir and subsequent inhibition of HCV replication.
Clinical Efficacy Comparison
The following tables summarize the Sustained Virologic Response at 12 weeks post-treatment (SVR12) rates from pivotal clinical trials for sofosbuvir-based regimens and key alternative DAA therapies.
Table 1: Efficacy of Sofosbuvir-Based Regimens in Treatment-Naïve Patients
| Regimen | Trial | HCV Genotype(s) | Patient Population | SVR12 Rate |
| Sofosbuvir + Ribavirin (12 weeks) | FISSION | 2 | Non-cirrhotic | 97% |
| Sofosbuvir + Ribavirin (12 weeks) | FISSION | 3 | Non-cirrhotic | 56% |
| Sofosbuvir + Peginterferon + Ribavirin (12 weeks) | NEUTRINO | 1, 4, 5, 6 | Non-cirrhotic | 90% |
| Sofosbuvir/Ledipasvir (12 weeks) | ION-1 | 1 | 16% Cirrhotic | 99% |
| Sofosbuvir/Velpatasvir (12 weeks) | ASTRAL-1 | 1, 2, 4, 5, 6 | 19% Cirrhotic | 99% |
| Daclatasvir + Sofosbuvir (12 weeks) | ALLY-3 | 3 | Non-cirrhotic | 96% |
Table 2: Efficacy of Sofosbuvir-Based Regimens in Treatment-Experienced Patients
| Regimen | Trial | HCV Genotype(s) | Patient Population | SVR12 Rate |
| Sofosbuvir + Ribavirin (12 weeks) | FUSION | 2 | 34% Cirrhotic | 50% |
| Sofosbuvir + Ribavirin (16 weeks) | FUSION | 2 | 34% Cirrhotic | 73% |
| Sofosbuvir + Ribavirin (24 weeks) | VALENCE | 3 | With Cirrhosis | 68% |
| Sofosbuvir/Ledipasvir (12 weeks) | ION-2 | 1 | 20% Cirrhotic | 94% |
| Sofosbuvir/Velpatasvir (12 weeks) | ASTRAL-3 | 3 | 30% Cirrhotic | 95% |
| Daclatasvir + Sofosbuvir (12 weeks) | ALLY-3 | 3 | With Cirrhosis | 63% |
Table 3: Efficacy of Alternative Direct-Acting Antiviral Regimens
| Regimen | Trial | HCV Genotype(s) | Patient Population | SVR12 Rate |
| Glecaprevir/Pibrentasvir (8 weeks) | SURVEYOR-II | 2, 4, 5, 6 | Non-cirrhotic, Treatment-Naïve/Experienced | 93-98% |
| Glecaprevir/Pibrentasvir (12 weeks) | SURVEYOR-II | 3 | With Cirrhosis, Treatment-Naïve | 95% |
| Elbasvir/Grazoprevir (12 weeks) | C-EDGE TN | 1, 4, 6 | Treatment-Naïve, with/without Cirrhosis | 95% |
| Elbasvir/Grazoprevir (12 weeks) | C-EDGE TE | 1, 4, 6 | Treatment-Experienced, with/without Cirrhosis | 92-94% |
Experimental Protocols for Pivotal Clinical Trials
Below are the detailed methodologies for key clinical trials cited in this guide.
Sofosbuvir + Ribavirin (FISSION Trial)
-
Objective: To compare the efficacy and safety of a 12-week course of sofosbuvir plus ribavirin with a 24-week course of peginterferon alfa-2a plus ribavirin in previously untreated patients with HCV genotype 2 or 3.
-
Study Design: A phase 3, randomized, open-label, non-inferiority trial.
-
Patient Population: 499 treatment-naïve patients with chronic HCV genotype 2 or 3 infection. Patients with cirrhosis were included.
-
Treatment Arms:
-
Sofosbuvir (400 mg once daily) plus weight-based ribavirin for 12 weeks.
-
Peginterferon alfa-2a (180 µg weekly) plus fixed-dose ribavirin for 24 weeks.
-
-
Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment (SVR12), defined as HCV RNA <25 IU/mL.[1][10][11]
Sofosbuvir/Velpatasvir (ASTRAL-1 Trial)
-
Objective: To evaluate the efficacy and safety of a 12-week course of a fixed-dose combination of sofosbuvir and velpatasvir in patients with HCV genotype 1, 2, 4, 5, or 6.
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[12][13]
-
Patient Population: 740 treatment-naïve or -experienced patients with chronic HCV genotype 1, 2, 4, 5, or 6 infection, with or without compensated cirrhosis.
-
Treatment Arms:
-
Sofosbuvir-velpatasvir (400 mg/100 mg) fixed-dose combination tablet once daily for 12 weeks.
-
Placebo for 12 weeks, with the option for deferred treatment with sofosbuvir-velpatasvir.
-
-
Primary Endpoint: SVR12.[2]
Caption: Workflow of the ASTRAL-1 clinical trial.
Glecaprevir/Pibrentasvir (SURVEYOR-II Trial)
-
Objective: To evaluate the efficacy and safety of 8- and 12-week treatments with glecaprevir and pibrentasvir in non-cirrhotic patients with chronic HCV genotype 1-6 infection.
-
Study Design: A phase 2, open-label, multicenter, dose-ranging trial.[7]
-
Patient Population: Treatment-naïve or -experienced (peginterferon plus ribavirin) patients with chronic HCV genotype 1-6 infection without cirrhosis.
-
Treatment Arms: Patients received varying doses of once-daily glecaprevir plus pibrentasvir, with or without ribavirin, for 8 or 12 weeks. The pivotal arms for the approved dosage involved glecaprevir (300 mg) and pibrentasvir (120 mg).
-
Primary Endpoint: SVR12.[7]
Elbasvir/Grazoprevir (C-EDGE TN Trial)
-
Objective: To evaluate the efficacy and safety of a 12-week course of elbasvir/grazoprevir in treatment-naïve patients with chronic HCV genotype 1, 4, or 6 infection.
-
Study Design: A phase 3, randomized, blinded, placebo-controlled trial.
-
Patient Population: Treatment-naïve patients with or without cirrhosis infected with chronic HCV genotype 1, 4, or 6.
-
Treatment Arms:
-
Immediate treatment group: Elbasvir/grazoprevir (50mg/100mg) for 12 weeks.
-
Deferred treatment group: Placebo for 12 weeks, followed by open-label elbasvir/grazoprevir for 12 weeks.
-
-
Primary Endpoint: SVR12.
References
- 1. apexbt.com [apexbt.com]
- 2. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir Between the Hope and the Fact [fadic.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 6. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 7. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme in the viral replication cycle and a prime target for direct-acting antiviral (DAA) therapies. This guide provides an objective, data-driven comparison of key NS5B polymerase inhibitors, focusing on their in vitro potency, resistance profiles, and clinical efficacy.
Introduction to HCV NS5B Polymerase Inhibitors
Inhibitors of the HCV NS5B polymerase are broadly classified into two main categories:
-
Nucleoside/Nucleotide Analogue Inhibitors (NIs): These compounds mimic natural polymerase substrates. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the elongating viral RNA strand, leading to premature chain termination. Sofosbuvir is a prominent example of this class.
-
Non-Nucleoside Analogue Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing conformational changes that disrupt its enzymatic activity. NNIs do not require metabolic activation and are not in direct competition with nucleotide substrates. This class includes inhibitors such as dasabuvir and beclabuvir, which bind to different allosteric sites.
In Vitro Potency and Activity
The following table summarizes the in vitro efficacy of selected HCV NS5B polymerase inhibitors against various HCV genotypes. The 50% effective concentration (EC50) reflects the drug concentration needed to inhibit 50% of viral replication in cell-based replicon assays, while the 50% inhibitory concentration (IC50) measures the inhibition of the isolated NS5B polymerase enzyme.
| Inhibitor | Class | Binding Site | Target Genotype(s) | IC50 (nM) | EC50 in Replicon Cells (nM) |
| Sofosbuvir | NI | Catalytic Site | Pan-genotypic | - | 18 - 116 |
| Dasabuvir | NNI | Palm I | Genotype 1 | 2.2 - 10.7 | 1.8 - 7.6 |
| Beclabuvir | NNI | Thumb I | Genotype 1 | 21 | 16 |
Note: IC50 and EC50 values can vary between studies due to different experimental conditions (e.g., cell lines, replicon constructs, assay formats). The data presented here is a representative range from multiple sources.
Resistance Profiles
A critical factor in the long-term efficacy of antiviral agents is the genetic barrier to resistance. The following table outlines key resistance-associated substitutions (RASs) for the compared inhibitors.
| Inhibitor | Primary Resistance-Associated Substitution(s) | Fold-Change in EC50 |
| Sofosbuvir | S282T | 2.4 - 19.4-fold |
| Dasabuvir | C316Y, M414T, Y448H, S556G | >100-fold |
| Beclabuvir | P495L/S | >100-fold |
Sofosbuvir demonstrates a high barrier to resistance, with the S282T mutation being the primary RAS, which also tends to reduce the replication capacity of the virus.[1] NNIs like dasabuvir and beclabuvir generally have a lower barrier to resistance, with single amino acid substitutions capable of conferring high-level resistance.[2]
Clinical Efficacy: Sustained Virologic Response (SVR)
The ultimate measure of an antiviral's effectiveness is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy. The table below summarizes SVR rates from key clinical trials of combination regimens containing these NS5B inhibitors.
| Regimen | HCV Genotype | Patient Population | SVR12 Rate |
| Sofosbuvir + Velpatasvir | 1-6 | Treatment-naïve & experienced, with/without cirrhosis | 95-99%[3] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin | 1 | Treatment-naïve & experienced | >95%[2] |
| Daclatasvir + Asunaprevir + Beclabuvir | 1 | Treatment-naïve & experienced | ~90%[4] |
It is important to note that these inhibitors are always used in combination with other direct-acting antivirals to maximize efficacy and minimize the development of resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV NS5B Polymerase Biochemical Assay
This assay directly measures the inhibitory activity of a compound on the purified recombinant HCV NS5B polymerase.
Objective: To determine the IC50 value of a test compound against HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(dT)), and ribonucleoside triphosphates (NTPs), including a labeled nucleotide (e.g., [α-33P]UTP).[5]
-
Enzyme and Inhibitor Addition: Add purified recombinant HCV NS5B polymerase to the reaction mixture. Serially diluted test compounds are then added to the reaction wells.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate and the unincorporated nucleotides are washed away.
-
Data Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
HCV Replicon Assay (Luciferase-Based)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Objective: To determine the EC50 value of a test compound in a cellular context.
Methodology:
-
Cell Seeding: Seed Huh-7 cells that stably harbor an HCV subgenomic replicon containing a luciferase reporter gene into 96-well plates.[6]
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a known potent HCV inhibitor.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours to allow for HCV replication and for the compound to exert its effect.[6]
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and add a luciferase assay substrate.
-
Data Analysis: Measure the luminescence signal using a luminometer. The signal intensity is proportional to the level of HCV replicon RNA. Calculate the percentage of inhibition for each compound concentration and determine the EC50 value from the dose-response curve. A concurrent cytotoxicity assay is often performed to ensure that the observed antiviral effect is not due to cellular toxicity.[6]
In Vitro Resistance Selection Assay
This assay is used to identify the genetic mutations that confer resistance to an antiviral compound.
Objective: To select and characterize drug-resistant HCV replicons.
Methodology:
-
Long-Term Culture: Culture Huh-7 cells harboring an HCV replicon in the presence of a selective agent (e.g., G418) and increasing concentrations of the test compound over several weeks or months.[7]
-
Colony Selection: Monitor for the emergence of drug-resistant cell colonies that can survive and proliferate at higher concentrations of the inhibitor.
-
Expansion and Characterization: Isolate and expand individual resistant colonies.
-
Phenotypic Analysis: Determine the EC50 of the test compound against the resistant replicon-containing cells to quantify the degree of resistance.
-
Genotypic Analysis: Extract total RNA from the resistant cells, reverse transcribe the HCV RNA, and sequence the NS5B coding region to identify mutations that are not present in the wild-type replicon.[7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of NS5B inhibitors and the workflows of the key experimental assays.
Caption: Mechanism of NS5B inhibition by NIs and NNIs.
Caption: Experimental workflows for biochemical and cell-based assays.
References
- 1. hepcguidelines.org.au [hepcguidelines.org.au]
- 2. Sofosbuvir/Velpatasvir/Voxilaprevir: A Pan-Genotypic Direct-Acting Antiviral Combination for Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hepatitis C Viral Entry Inhibitors Prolong Viral Suppression by Replication Inhibitors in Persistently-Infected Huh7 Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Sofosbuvir-based regimens in clinical practice achieve SVR rates closer to clinical trials: results from ERCHIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of PSI-6206 for HCV NS5B Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of PSI-6206, a nucleoside analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The following sections present a comparative analysis of its inhibitory activity, detailed experimental methodologies, and a visual representation of the experimental workflow.
Executive Summary
PSI-6206 is a uridine analogue that, upon intracellular phosphorylation to its active triphosphate form (RO2433-TP or PSI-7409), acts as a potent and selective inhibitor of the HCV NS5B polymerase.[1][2] Experimental data demonstrates that PSI-6206 exhibits high specificity for HCV NS5B, with no significant activity observed against other closely related viral polymerases from the Flaviviridae family, such as those from the West Nile and yellow fever viruses.[3] Furthermore, studies on its active triphosphate metabolite have shown a lack of significant inhibition of human DNA and RNA polymerases, underscoring its selective antiviral profile.[2]
Comparative Inhibitory Activity of PSI-6206 Triphosphate
The following table summarizes the in vitro inhibitory activity of the active triphosphate form of PSI-6206 (RO2433-TP/PSI-7409) against various viral and human polymerases. This quantitative data highlights the compound's potent and specific activity against its intended target, the HCV NS5B polymerase.
| Target Polymerase | Virus/Organism | IC50 (μM) | Reference |
| HCV NS5B Replicase | Hepatitis C Virus (Genotype 1b) | 1.19 | [1] |
| Recombinant HCV NS5B | Hepatitis C Virus (Genotype 1b, Con1) | 0.52 | [1] |
| Recombinant HCV NS5B | Hepatitis C Virus (Genotypes 1-4) | Comparable to Genotype 1b | [2] |
| West Nile Virus Polymerase | West Nile Virus | No Activity Observed | [3] |
| Yellow Fever Virus Polymerase | Yellow Fever Virus | No Activity Observed | [3] |
| Human DNA Polymerase α | Homo sapiens | No Significant Inhibition | [2] |
| Human DNA Polymerase β | Homo sapiens | No Significant Inhibition | [2] |
| Human DNA Polymerase γ | Homo sapiens | No Significant Inhibition | [2] |
| Human RNA Polymerase II | Homo sapiens | No Significant Inhibition | [2] |
Experimental Protocols
In Vitro HCV NS5B Polymerase Inhibition Assay
This biochemical assay is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, dithiothreitol (DTT), a synthetic RNA template (e.g., a poly(A) template), and an oligo(U) primer.
-
Enzyme and Inhibitor Incubation: Purified recombinant HCV NS5B polymerase is pre-incubated with varying concentrations of the test compound (e.g., RO2433-TP) for a defined period at a controlled temperature (e.g., 30°C).
-
Initiation of Polymerization: The polymerization reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³²P]UTP or fluorescently-labeled UTP).
-
Reaction Quenching: After a specific incubation time, the reaction is terminated by the addition of a quenching solution, typically containing EDTA to chelate the magnesium ions essential for polymerase activity.
-
Product Quantification: The newly synthesized RNA product is separated from unincorporated nucleotides, often by precipitation or filtration. The amount of incorporated labeled nucleotide is then quantified using a scintillation counter or a fluorescence reader.
-
IC50 Determination: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of a compound in the context of a functioning viral replication complex within human liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in a suitable medium. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase) for easy quantification of replication.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., PSI-6206) for a specified duration (e.g., 72 hours).
-
Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the expression of the reporter gene. For luciferase-based replicons, a lysis buffer and luciferase substrate are added to the cells, and the resulting luminescence is measured using a luminometer.
-
Cytotoxicity Assessment: In parallel, the potential cytotoxic effects of the compound on the host cells are evaluated using a cell viability assay (e.g., MTS or CellTiter-Glo assay).
-
EC50 and CC50 Determination: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%, and the 50% cytotoxic concentration (CC50) are calculated from the respective dose-response curves. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in assessing the specificity of PSI-6206.
References
- 1. apexbt.com [apexbt.com]
- 2. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Resistance Profile of PSI-6206: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro resistance profile of PSI-6206, a uridine-based nucleoside analog, with other key nucleoside inhibitors targeting the hepatitis C virus (HCV) NS5B polymerase. The information presented herein is supported by experimental data from in vitro studies to facilitate an objective evaluation of its performance.
Executive Summary
PSI-6206, in its triphosphate form (PSI-6206-TP), is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. However, the parent nucleoside, PSI-6206, is inefficiently phosphorylated intracellularly. This limitation is overcome through the use of prodrugs, most notably sofosbuvir (PSI-7977), which is rapidly metabolized in vivo to form the active PSI-6206-TP. Nucleoside inhibitors as a class, including PSI-6206 and its precursors, generally exhibit a high barrier to resistance. The primary resistance-associated substitution (RAS) identified for this class is S282T in the NS5B polymerase. This substitution confers low-level resistance to sofosbuvir and is associated with a significant reduction in viral replication fitness, making the resistant variant less likely to predominate.
Comparative In Vitro Activity
The following table summarizes the in vitro antiviral activity of the active triphosphate form of PSI-6206 (delivered as the prodrug sofosbuvir) and a related cytidine analog, mericitabine, against wild-type (WT) and S282T mutant HCV replicons.
| Compound/Prodrug | Active Metabolite | HCV Genotype | Replicon Type | EC50 (µM) - WT | EC50 (µM) - S282T | Fold Change in EC50 | Replication Capacity of S282T Mutant (% of WT) |
| Sofosbuvir (PSI-7977) | PSI-6206-TP | 1b | Subgenomic | 0.016 - 0.048[1] | 0.42[1] | 9.5 - 13.5[1][2] | <2% - 11%[2][3] |
| Mericitabine (PSI-6130) | PSI-6130-TP & PSI-6206-TP | 1a/1b | Subgenomic | Not specified | Not specified | 3.1 - 5.5 (L159F/L320F double mutant)[4] | Not specified |
Key Observations from In Vitro Studies:
-
High Potency of Sofosbuvir: Sofosbuvir, the prodrug of PSI-6206's active form, demonstrates potent activity against wild-type HCV replicons across multiple genotypes.[5]
-
Low-Level Resistance: The S282T substitution in the NS5B polymerase is the primary RAS for sofosbuvir.[2][6] This mutation results in a modest increase in the EC50 value, typically ranging from 2.4 to 18-fold.[7]
-
Reduced Viral Fitness: The S282T mutant exhibits significantly impaired replication capacity, ranging from less than 2% to 11% of the wild-type virus.[2][3] This low fitness helps to explain why the S282T variant is rarely observed in clinical settings and often reverts to wild-type in the absence of drug pressure.[8][9]
-
High Barrier to Resistance: The combination of low-level resistance and reduced viral fitness contributes to the high barrier to resistance for nucleoside inhibitors like sofosbuvir.[10]
-
Cross-Resistance: The S282T mutation can confer cross-resistance to other 2'-C-methyl nucleoside analogs.[11]
Experimental Protocols
The in vitro resistance profile of PSI-6206 and other nucleoside inhibitors is primarily evaluated using HCV subgenomic replicon assays.
HCV Replicon Assay Methodology:
-
Cell Lines: Huh-7 human hepatoma cells, or their derivatives (e.g., Huh-7-lunet), are commonly used as they are highly permissive for HCV replication.
-
Replicon Constructs: Subgenomic HCV replicons are engineered to express a reporter gene, such as firefly luciferase or Renilla luciferase, in place of the viral structural proteins.[12][13] These replicons contain the non-structural proteins (including NS5B) necessary for RNA replication. Site-directed mutagenesis is used to introduce specific resistance mutations, like S282T, into the NS5B coding region of the replicon.[1]
-
RNA Transfection: In vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.[14]
-
Drug Treatment: Following transfection, the cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds. A solvent control (e.g., DMSO) and a positive control are included.[12]
-
Measurement of Replication: After a defined incubation period (typically 3 days), cell lysates are prepared, and the activity of the reporter enzyme (luciferase) is measured.[12][15] The luminescence signal is proportional to the level of HCV RNA replication.
-
Data Analysis: The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of replicon replication, is calculated by fitting the dose-response data to a sigmoidal curve.[12] The fold change in EC50 for a mutant replicon is determined by dividing its EC50 value by that of the wild-type replicon.
-
Replication Capacity: The replication fitness of a mutant replicon is assessed by comparing its reporter gene expression levels to the wild-type replicon in the absence of any drug.[3][16]
Visualizing the Pathways
To better understand the mechanism of action and resistance, the following diagrams illustrate the metabolic activation of PSI-6206's prodrug (sofosbuvir) and the logical relationship of the S282T resistance mechanism.
Caption: Metabolic activation pathway of sofosbuvir to its active triphosphate form, PSI-6206-TP.
Caption: Mechanism of resistance conferred by the S282T substitution in HCV NS5B polymerase.
References
- 1. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genotype and subtype profiling of PSI-7977 as a nucleotide inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the NS5B S282T resistant variant and two novel amino acid substitutions that affect replication capacity in hepatitis C virus-infected patients treated with mericitabine and danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of the HCV viral population from a patient with S282T detected at relapse after sofosbuvir monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside analog inhibitors of hepatitis C viral replication: recent advances, challenges and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hcvguidelines.org [hcvguidelines.org]
Unveiling Metabolic Vulnerabilities: A Comparative Analysis of PSI-6206 and its Analogs
For researchers and drug development professionals navigating the landscape of hepatitis C virus (HCV) therapeutics, understanding the metabolic stability of nucleoside inhibitors is paramount. This guide provides a detailed comparison of the metabolic stability of PSI-6206 and its key analogs, supported by experimental data. A critical factor in the development of this class of drugs has been overcoming the metabolic bottleneck of intracellular phosphorylation, a challenge that has driven the evolution from early nucleoside analogs to highly effective prodrugs.
At the heart of this comparison lies the fundamental challenge of converting these nucleoside analogs into their active triphosphate form within the target hepatocytes. While PSI-6206, a 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside, showed promise, its clinical utility was hampered by inefficient initial phosphorylation. This metabolic instability spurred the development of innovative prodrug strategies, culminating in the groundbreaking approval of sofosbuvir (PSI-7977), a phosphoramidate prodrug of PSI-6206.
Executive Summary of Metabolic Stability
The metabolic journey of PSI-6206 and its analogs is a tale of two key stages: the initial conversion to the monophosphate form and the subsequent stability of the active triphosphate metabolite. The data reveals a significant disparity in the stability of the active triphosphate forms of PSI-6206's precursors and the active form of PSI-6206 itself.
| Compound/Metabolite | Type | Key Metabolic Feature | Intracellular Half-life (t½) of Triphosphate | Source |
| PSI-6130-TP | Cytidine Nucleoside Analog Triphosphate | Precursor to PSI-6206-TP via deamination. | 4.7 hours | [1] |
| RO2433-TP (PSI-6206-TP) | Uridine Nucleoside Analog Triphosphate | Active metabolite of PSI-6206 and sofosbuvir. | 36 - 38 hours | [1][2] |
| Sofosbuvir (PSI-7977) | Phosphoramidate Prodrug of PSI-6206 | Designed to bypass inefficient initial phosphorylation of PSI-6206. Rapidly disappears from plasma with a half-life of approximately 1 hour. | Not applicable (Prodrug) | [3] |
| IDX184 | Nucleotide Prodrug of 2'-methylguanosine | Liver-targeting prodrug. | The nucleoside metabolite (2'-MeG) has a plasma half-life of 18 to 43 hours. | [3] |
| Mericitabine (RG7128) | Prodrug of PSI-6130 | A cytidine nucleoside analog prodrug. | Data not available in a comparative format. |
The Metabolic Pathway: From Inactive Nucleoside to Active Triphosphate
The metabolic activation of these nucleoside analogs is a critical determinant of their antiviral efficacy. The pathway involves sequential phosphorylation by host cell kinases to the active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.
A key metabolic insight was the discovery that PSI-6130, a cytidine analog, is not only converted to its own active triphosphate but also serves as a precursor to the active triphosphate of PSI-6206 through deamination of its monophosphate form. However, the direct phosphorylation of PSI-6206 is inefficient. To overcome this, the phosphoramidate prodrug sofosbuvir was designed to directly deliver the monophosphate of PSI-6206 into hepatocytes, bypassing the problematic initial phosphorylation step.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to assess the metabolic stability of nucleoside analogs.
Human Liver Microsome (HLM) Stability Assay
This assay is crucial for evaluating the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Protocol Details:
-
Preparation: Test compounds are typically prepared as a 10 mM stock solution in DMSO. Pooled human liver microsomes are thawed on ice and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4). An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
Incubation: The microsomal solution and buffer are pre-warmed to 37°C. The test compound is added to the microsome solution at a final concentration of typically 1 µM. The metabolic reaction is initiated by the addition of the NADPH-regenerating system. The mixture is incubated at 37°C with constant shaking.
-
Sampling and Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is immediately stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical normalization.
-
Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various esterases and other enzymes that can lead to degradation.
Protocol Details:
-
Preparation: A stock solution of the test compound is prepared. Plasma from the desired species (e.g., human, rat) is thawed.
-
Incubation: The test compound is added to the plasma at a final concentration (e.g., 1 µM) and incubated at 37°C.
-
Sampling and Quenching: Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes). The reaction is quenched by adding a solvent like acetonitrile, which also serves to precipitate plasma proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The degradation over time is used to determine the plasma half-life.
Intracellular Nucleoside Triphosphate Half-life Assay
This assay is critical for determining the persistence of the active form of the drug within the target cells.
Protocol Details:
-
Cell Culture and Dosing: A suitable cell line (e.g., primary human hepatocytes or a relevant cancer cell line) is cultured. The cells are then incubated with the nucleoside analog or its prodrug for a specified period to allow for uptake and metabolism to the triphosphate form.
-
Washout and Incubation: After the initial incubation, the drug-containing medium is removed, and the cells are washed to remove any extracellular compound. Fresh, drug-free medium is added, and the cells are incubated for various time points.
-
Cell Lysis and Extraction: At each time point, the cells are harvested and lysed. The intracellular contents are extracted, often using a cold methanol or perchloric acid solution, to precipitate macromolecules and extract the small molecule metabolites.
-
Quantification: The concentration of the specific nucleoside triphosphate in the cell extracts is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: The decline in the intracellular concentration of the triphosphate metabolite over time is used to calculate its intracellular half-life.
Conclusion
The metabolic stability of PSI-6206 and its analogs is a clear demonstration of the power of medicinal chemistry and prodrug strategies to overcome pharmacokinetic challenges. While PSI-6206 itself is metabolically limited by its inefficient phosphorylation, the development of its phosphoramidate prodrug, sofosbuvir, revolutionized HCV therapy. The significantly longer intracellular half-life of the active triphosphate of PSI-6206 compared to its cytidine precursor, PSI-6130, highlights the favorable pharmacology of the uridine scaffold once the initial metabolic hurdle is cleared. This comparative guide underscores the importance of a multi-faceted approach to evaluating metabolic stability, from initial microsomal and plasma stability screens to the critical assessment of intracellular active metabolite persistence.
References
Safety Operating Guide
Proper Disposal of PSI-6206-13C,d3: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe disposal of PSI-6206-13C,d3, a deuterated, stable isotope-labeled derivative of the hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-6206. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
This compound should be handled with the same precautions as its parent compound, PSI-6206. The Safety Data Sheet (SDS) for PSI-6206 classifies it as a hazardous substance.[1] For disposal purposes, this compound is not considered radioactive and should be treated as a chemical hazardous waste. Standard laboratory procedures for the disposal of deuterated compounds require that they be handled in the same manner as their non-labeled counterparts.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The parent compound, PSI-6206, is categorized as follows:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound in solid or solution form should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Do not mix this waste with non-hazardous trash or other incompatible waste streams.[4][5] Keep it segregated from strong oxidizing agents, acids, and bases.[4][6]
-
-
Containerization and Labeling:
-
Collect solid waste in a designated, leak-proof container with a secure lid.
-
Collect liquid waste (e.g., solutions in DMSO, saline) in a separate, compatible, and clearly labeled hazardous waste container.[5]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] List all components of a solution, including solvents.
-
-
On-site Accumulation and Storage:
-
Final Disposal:
-
Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Hazard Categories | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Respiratory Irritation (Category 3) | [1] |
| Personal Protective Equipment | Safety goggles with side-shields, protective gloves, impervious clothing | [1] |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | Up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) | [3][7] |
| SAA Container Status | Must be kept closed except when adding waste | [7] |
| Waste Removal from SAA | Within 3 days of the container becoming full | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to experimental use. Any protocol involving this compound should be preceded by a thorough risk assessment. For instance, when preparing solutions, as described for the parent compound (e.g., in DMSO, PEG300, Tween80, and Saline), this should be done in a chemical fume hood to minimize inhalation exposure.[4][9] All equipment and surfaces should be decontaminated after use. A recommended decontamination procedure involves scrubbing with alcohol.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. needle.tube [needle.tube]
- 3. epa.gov [epa.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
Navigating the Safe Handling of PSI-6206-13C,d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling PSI-6206-13C,d3, a deuterated and carbon-13 labeled analog of the potent HCV NS5B polymerase inhibitor, PSI-6206. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.
Immediate Safety Protocols and Hazard Identification
PSI-6206 is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The isotopically labeled version, this compound, should be handled with the same precautions.
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure easy access to a safety shower and eyewash station.[1]
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Prevents skin contact and absorption. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Suitable respirator.[1] | Required when handling outside of a fume hood or if dust/aerosols are generated. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Store in a well-ventilated place. Keep container tightly closed.
Spill and Leakage Procedure:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb: For solutions, use a finely-powdered liquid-binding material like diatomite.[1]
-
Decontaminate: Scrub surfaces and equipment with alcohol.[1]
-
Dispose: Dispose of contaminated material according to regulations outlined in the disposal section.[1]
Disposal Plan:
-
Dispose of this material and its container to a hazardous or special waste collection point.
-
Consult with your institution's environmental health and safety (EHS) department for specific local and national regulations.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1] |
| Skin Contact | Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Call a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician.[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid powder[2] |
| Melting Point | 237-238℃[2] |
| Density | 1.6±0.1 g/cm³[2] |
| LogP | -0.77[2] |
| Hydrogen Bond Donor Count | 3[2] |
| Hydrogen Bond Acceptor Count | 6[2] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
